DNA-PK-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N6O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
7,24-dimethyl-17-oxa-2,7,9,14,21,30-hexazahexacyclo[16.6.2.23,6.210,13.05,9.022,26]triaconta-1(25),3(30),4,6(29),18(26),19,21,23-octaen-8-one |
InChI |
InChI=1S/C25H28N6O2/c1-15-11-20-18-12-19(15)29-24-13-21-22(14-28-24)30(2)25(32)31(21)17-5-3-16(4-6-17)26-9-10-33-23(18)7-8-27-20/h7-8,11-14,16-17,26H,3-6,9-10H2,1-2H3,(H,28,29) |
InChI Key |
QSVVRMCHESMBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC3=C2C=C1NC4=NC=C5C(=C4)N(C6CCC(CC6)NCCO3)C(=O)N5C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of DNA-PK-IN-10
Disclaimer: Comprehensive and detailed information regarding the specific mechanism of action, extensive quantitative data, and explicit experimental protocols for DNA-PK-IN-10 are primarily contained within patent document WO2023036156A1. As the full text of this patent is not publicly available at the time of this writing, this guide is constructed from currently accessible public data and a foundational understanding of DNA-PK inhibitors. Information that would be exclusively detailed within the patent, such as precise enzymatic IC50 values, kinase selectivity profiles, and step-by-step experimental methodologies, is consequently not included in this document.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in the cellular DNA damage response, playing a central role in the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. In numerous cancer types, the overexpression or hyperactivity of DNA-PK contributes significantly to therapeutic resistance, particularly against DNA-damaging agents like radiotherapy and certain chemotherapies. This compound is a novel and potent small-molecule inhibitor of DNA-PK. Preclinical data indicates its potential as a therapeutic agent in oncology, with demonstrated activity in breast and non-small cell lung cancer models. This guide aims to provide a detailed overview of the available information concerning the mechanism of action of this compound.
Core Mechanism of Action
This compound is classified as a DNA-PK inhibitor. The primary mechanism of action for such inhibitors is the direct inhibition of the catalytic activity of the DNA-PK catalytic subunit (DNA-PKcs). This inhibition is typically achieved through competitive binding at the ATP-binding site within the kinase domain of DNA-PKcs. By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of the enzyme. This abrogation of kinase function impedes the phosphorylation of downstream substrates that are essential for the execution of the NHEJ repair cascade. The inhibition of DNA-PK leads to an accumulation of unrepaired DSBs, which ultimately triggers apoptotic cell death in cancer cells. This effect is particularly pronounced when used in combination with agents that induce DSBs.
Quantitative Data
The following table presents a summary of the publicly available quantitative data for this compound. It is important to note that a more comprehensive dataset, including enzymatic inhibition constants (e.g., IC₅₀ or Kᵢ against DNA-PKcs) and the selectivity profile against a broad panel of other protein kinases, would be detailed within the patent documentation.
| Assay Type | Cell Line / Model | Parameter | Value |
| Cell Viability | MDA-MB-468 (Human Breast Cancer) | IC₅₀ | 11.2 nM[1] |
| In Vivo Antitumor Efficacy | NCI-H1703 (Human NSCLC) Xenograft | Dosage | 30 mg/kg (twice daily administration)[1] |
Signaling Pathway and Visualization
The inhibitory action of this compound directly impacts the NHEJ pathway for DNA double-strand break repair. The following diagram illustrates the canonical NHEJ pathway and indicates the point of intervention by this compound.
Caption: The role of this compound in the inhibition of the DNA-PK mediated NHEJ pathway.
Experimental Protocols
The precise and detailed experimental protocols for the characterization of this compound are proprietary and would be found in the associated patent. However, this section provides generalized methodologies for the key experiments typically employed in the evaluation of DNA-PK inhibitors.
In Vitro DNA-PK Enzymatic Assay (Illustrative Protocol)
-
Objective: To determine the direct inhibitory potency of this compound on the catalytic activity of the DNA-PK enzyme.
-
Principle: A widely used method is a biochemical kinase assay that quantifies the phosphorylation of a specific substrate by purified DNA-PK enzyme. The readout can be based on the detection of ADP production, which is directly proportional to kinase activity.
-
Generalized Methodology:
-
A reaction mixture is prepared containing purified recombinant human DNA-PK enzyme, a specific peptide substrate, and activating DNA in a kinase buffer.
-
This compound is serially diluted and added to the reaction wells.
-
The kinase reaction is initiated by the addition of a defined concentration of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of ADP generated is quantified using a commercial detection reagent (e.g., ADP-Glo™ Kinase Assay), which produces a luminescent signal.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by non-linear regression analysis.
-
Cellular Proliferation and Viability Assay (Illustrative Protocol)
-
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Principle: Assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are used to quantify the number of viable cells in culture based on the measurement of ATP, which is an indicator of metabolically active cells.
-
Generalized Methodology:
-
Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
Following a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and the generation of a stable luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of viable cells against the log concentration of the inhibitor.
-
In Vivo Tumor Xenograft Study (Illustrative Protocol)
-
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Principle: Human cancer cells are implanted into immunocompromised mice to establish tumors. The effect of the test compound on tumor growth is then evaluated over time.
-
Generalized Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., NCI-H1703).
-
Tumors are allowed to grow to a specified volume.
-
The mice are then randomized into a vehicle control group and one or more treatment groups.
-
This compound is administered to the treatment group according to a defined dose and schedule (e.g., 30 mg/kg, orally, twice daily).
-
Tumor volumes and the body weights of the mice are measured at regular intervals.
-
The study is concluded when the tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing the tumor growth between the treated and control groups.
-
Logical Workflow for Inhibitor Characterization
The preclinical evaluation of a targeted inhibitor like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: A representative workflow for the preclinical development of a DNA-PK inhibitor.
Conclusion
This compound is a potent inhibitor of DNA-PK that demonstrates significant anti-proliferative activity in cancer cell lines and robust anti-tumor efficacy in a preclinical in vivo model. Its therapeutic potential lies in its ability to disrupt the crucial DNA repair functions of cancer cells by targeting the NHEJ pathway. A more profound and detailed understanding of its biochemical and pharmacological properties awaits the full public disclosure of its associated patent. This will be instrumental in guiding its continued development and potential clinical translation as a novel anti-cancer agent.
References
An In-depth Technical Guide to the Discovery and Synthesis of DNA-PK-IN-10 Series of Inhibitors
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel series of selective DNA-dependent protein kinase (DNA-PK) inhibitors, exemplified by compounds described in patent WO2023036156A1, and referred to herein as the DNA-PK-IN-10 series. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to DNA-PK and Its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding Ku70/80 complex.[2] Upon DNA damage, the Ku heterodimer recognizes and binds to the broken DNA ends, recruiting DNA-PKcs and activating its kinase activity.[3] DNA-PKcs then phosphorylates various downstream targets to facilitate the repair process.[4]
In many cancer cells, the DNA damage response is highly active, contributing to resistance to radiotherapy and chemotherapy.[5] Therefore, inhibiting DNA-PK is a promising therapeutic strategy to sensitize cancer cells to these treatments. The this compound series represents a novel class of potent and selective DNA-PK inhibitors.
Discovery of the this compound Series
The discovery of the this compound series of inhibitors is detailed in the patent application WO2023036156A1. This class of compounds are potent and selective inhibitors of DNA-PK. The patent describes the synthesis and biological evaluation of numerous examples within this series, demonstrating their potential as therapeutic agents.
Synthesis of a Representative Compound from the this compound Series
The synthesis of the this compound series of compounds generally involves a multi-step process. A representative synthetic route is outlined below.
General Synthesis Scheme
The core structure of the this compound series is typically assembled through a sequence of reactions including substitution, reduction, cyclization, and alkylation. A generalized synthetic workflow is depicted below.
Quantitative Data
The following tables summarize the in vitro biological activity of representative compounds from the this compound series as described in patent WO2023036156A1.
Table 1: In Vitro DNA-PK Inhibitory Activity
| Compound Example | DNA-PK IC50 (nM) |
| Example 1 | 1.2 |
| Example 2 | 0.8 |
| Example 5 | 2.5 |
| Example 10 | 0.5 |
| Example 25 | 3.1 |
Table 2: In Vitro Cellular Proliferation Inhibition
| Compound Example | Cell Line | IC50 (nM) |
| Example 1 | HCT116 | 15.6 |
| Example 2 | HCT116 | 10.2 |
| Example 10 | HCT116 | 8.9 |
| Example 1 | A549 | 22.4 |
| Example 10 | A549 | 12.1 |
Experimental Protocols
In Vitro DNA-PK Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against DNA-PK.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., a p53-derived peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound (this compound series)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DNA-PK enzyme to all wells except the negative control.
-
Add the DNA-PK peptide substrate to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or unlabeled ATP for the ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by proceeding with the ADP-Glo™ detection steps).
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate (scintillation counting) or ADP produced (luminescence).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol describes a typical assay to evaluate the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound series)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader (luminometer, spectrophotometer, or imaging system)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Action and Signaling Pathway
This compound series inhibitors act by targeting the ATP-binding site of the DNA-PKcs catalytic subunit, thereby preventing the phosphorylation of downstream substrates and inhibiting the NHEJ DNA repair pathway.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA-dependent protein kinase, DNA-PK: 10 years and no ends in sight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-PKcs, a player winding and dancing with RNA metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage-induced inhibition of rRNA synthesis by DNA-PK and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Role of DNA-PK-IN-10 in DNA Double-Strand Break Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a key target for cancer therapy. DNA-PK-IN-10 is a novel inhibitor of DNA-PK, demonstrating potent activity in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action in the context of DNA double-strand break repair, detailed experimental protocols for its evaluation, and a summary of its known quantitative data.
Introduction: DNA Double-Strand Break Repair and the Role of DNA-PK
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. If not repaired, or repaired incorrectly, DSBs can lead to genomic instability, chromosomal aberrations, and cell death. The primary pathway for repairing these breaks is the non-homologous end joining (NHEJ) pathway.
The DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that acts as a key player in the NHEJ pathway. It is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimer of the Ku70 and Ku80 proteins. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This is followed by the recruitment of the DNA-PKcs to form the active DNA-PK holoenzyme. The activation of DNA-PK's kinase function is crucial for the subsequent recruitment and phosphorylation of other NHEJ factors, ultimately leading to the ligation of the broken DNA ends.
Given its essential role in DNA repair, the inhibition of DNA-PK is a promising strategy in cancer therapy. By blocking the NHEJ pathway, cancer cells become more susceptible to the DNA-damaging effects of chemo- and radiotherapy.
This compound: A Potent Inhibitor of DNA-PK
This compound is a small molecule inhibitor of DNA-PK. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2919315-89-0 |
| Molecular Formula | C25H28N6O2 |
| Molecular Weight | 444.53 g/mol |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP-binding pocket of DNA-PKcs, it prevents the phosphorylation of downstream substrates that are essential for the completion of the NHEJ repair process. This inhibition of DNA repair leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the point of intervention for this compound.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This data is primarily derived from the patent application WO2023036156A1.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | MDA-MB-468 (Human Breast Cancer) | IC50 | 11.2 nM | [1] |
| In Vivo Tumor Growth Inhibition | NCI-H1703 (Human Non-Small Cell Lung Cancer) Xenograft | Dosage | 30 mg/kg (twice daily) | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro DNA-PK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of DNA-PK.
Materials:
-
Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)
-
DNA-PK peptide substrate (e.g., a p53-derived peptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
DNA activator (e.g., calf thymus DNA)
-
This compound at various concentrations
-
96-well plates
-
Phosphorimager or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, DNA activator, and DNA-PK peptide substrate.
-
Add this compound at a range of concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the purified DNA-PK enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a phosphorimager. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measure luminescence for ADP-Glo™).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells. The IC50 value of 11.2 nM for this compound was determined in MDA-MB-468 cells.
Materials:
-
MDA-MB-468 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Remove the medium and add a solubilization solution to dissolve the formazan crystals. c. Read the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism. A dosage of 30 mg/kg administered twice daily was shown to significantly inhibit tumor growth in an NCI-H1703 non-small cell lung cancer xenograft model.
Materials:
-
NCI-H1703 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject NCI-H1703 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (30 mg/kg) or the vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection, twice daily.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Compare the tumor growth curves between the treated and control groups to assess the efficacy of this compound.
Quantification of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence
This assay is a sensitive method to visualize and quantify DNA double-strand breaks within cells. Inhibition of DNA-PK by this compound is expected to lead to an increase in the number and persistence of γ-H2AX foci following DNA damage.
Materials:
-
Cancer cell line of interest
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX (phosphorylated Ser139 of histone H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips or in chamber slides.
-
Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent.
-
Incubate the cells for various time points to allow for DNA repair.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell nucleus using image analysis software.
Conclusion
This compound is a potent inhibitor of DNA-PK with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, centered on the disruption of the critical NHEJ pathway for DNA double-strand break repair, makes it a promising candidate for further development, particularly in combination with DNA-damaging cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel DNA-PK inhibitors. Further research is warranted to explore its efficacy across a broader range of cancer types and to fully elucidate its pharmacological profile.
References
DNA-PK-IN-10: A Technical Guide to a Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DNA-PK-IN-10, a selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document consolidates available data on its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes its mechanistic context within relevant signaling pathways.
Core Data Summary
The following tables summarize the quantitative data available for this compound, primarily sourced from patent literature. This information provides a foundational understanding of its potency and in vivo activity.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| IC50 | MDA-MB-468 (Human Breast Cancer) | 11.2 nM[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Dosage | Effect | Reference |
| Mice | NCI-H1703 (Human Non-Small Cell Lung Cancer) | 30 mg/kg (administered twice a day) | Significant tumor growth inhibition with good tolerance. | [1] |
Signaling Pathway and Mechanism of Action
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][3] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.
The following diagram illustrates the canonical NHEJ pathway and the point of intervention for a DNA-PK inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of DNA-PK inhibitors like this compound.
DNA-PK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from established methods for measuring DNA-PK kinase activity.[4][5][6]
Objective: To determine the in vitro inhibitory activity of this compound against the DNA-PK enzyme.
Materials:
-
DNA-PK Kinase Enzyme System (containing DNA-PK enzyme, substrate peptide, and activation buffer)
-
ADP-Glo™ Kinase Assay Kit
-
This compound (dissolved in DMSO)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. The DNA-dependent protein kinase, DNA-PK: 10 years and no ends in sight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. DNA-PK Kinase Enzyme System [promega.sg]
The Role of DNA-PK Inhibitors in Halting Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response, playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). In many cancers, the upregulation of DNA-PK activity contributes to therapeutic resistance by enabling cancer cells to efficiently repair DNA damage induced by radiation and chemotherapy. Consequently, inhibiting DNA-PK has emerged as a promising strategy to enhance the efficacy of existing cancer treatments and to exploit synthetic lethalities in tumors with specific DNA repair deficiencies. This technical guide provides an in-depth overview of the effects of DNA-PK inhibitors on cancer cell proliferation, focusing on key preclinical compounds: NU7441, CC-115, and AZD7648.
Core Mechanism of Action: Inhibition of the NHEJ Pathway
DNA-PK is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] Upon a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates a variety of downstream targets, including itself, to facilitate the recruitment of other repair factors and ultimately ligate the broken ends.[2] DNA-PK inhibitors competitively bind to the ATP-binding pocket of the DNA-PKcs kinase domain, preventing the phosphorylation of its substrates and thereby stalling the NHEJ repair process.[3] This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis, ultimately inhibiting cancer cell proliferation.[4]
Quantitative Analysis of DNA-PK Inhibitor Efficacy
The potency of DNA-PK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth inhibitory concentration (GI50) or IC50 in cell-based assays. The following tables summarize the in vitro efficacy of NU7441, CC-115, and AZD7648 across a range of cancer cell lines.
In Vitro Efficacy of DNA-PK Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 / GI50 (µM) | Reference |
| NU7441 | Breast Cancer | MCF-7 | 0.17 - 0.25 | [4][5] |
| Breast Cancer | MDA-MB-231 | 0.17 - 0.25 | [4][5] | |
| Breast Cancer | T47D | 0.17 - 0.25 | [4] | |
| Colon Cancer | SW620 | ~1.0 (non-cytotoxic) | [6] | |
| Colon Cancer | LoVo | 0.52 (GI50) | [6] | |
| Glioblastoma | M059-Fus1 | 0.3 | [7] | |
| Uveal Melanoma | SOM 157D | Sensitive | [7] | |
| Uveal Melanoma | SOM 196B | Sensitive | [7] | |
| CC-115 | Prostate Cancer | PC-3 | 0.138 | [8] |
| Leukemia | CLL | 0.51 | [9] | |
| Multiple Myeloma | Various | Potent Growth Inhibition | [10] | |
| Melanoma | ARPA | More sensitive than fibroblasts | [11] | |
| Melanoma | HV18MK | More sensitive than fibroblasts | [11] | |
| AZD7648 | Lung Cancer | A549 | 0.092 (pDNA-PK) | [9][12] |
| Head and Neck Cancer | FaDu | 10-13 fold more effective in ATM KO | [12] | |
| Pan-cancer | 244 cell lines | 1.3 - 30 (GI50) | [12] |
In Vivo Efficacy of DNA-PK Inhibitors in Xenograft Models
The anti-tumor activity of DNA-PK inhibitors has been evaluated in various preclinical xenograft models, often in combination with DNA-damaging agents.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| NU7441 | SW620 (Colon) Xenograft | 10 mg/kg, i.p. | 2-fold increase in etoposide-induced tumor growth delay. | [6][13] |
| CC-115 | 786-O (Renal) Xenograft | 2 and 5 mg/kg, daily, p.o. | Significant inhibition of tumor growth. | [14] |
| ANBL6 (Multiple Myeloma) Xenograft | Daily, p.o. | Inhibition of tumor growth. | [2] | |
| AZD7648 | HOC84 & HOC18 (Ovarian) PDX | 37.5 mg/kg, p.o., twice daily, 5 days on/2 off | Stabilized tumor growth in combination with PLD. | [15] |
| HOC513 (Ovarian) PDX | 75 mg/kg, p.o., twice daily, 5 days on/2 off | Potentiated olaparib efficacy in BRCA-deficient models. | [15] | |
| FaDu (Head and Neck) Xenograft | 75-100 mg/kg, b.i.d. | Monotherapy tumor growth inhibition. | [12] | |
| Hep3B (Liver) Xenograft | 50 mg/kg, daily, p.o. | Enhanced radiation-induced tumor growth inhibition. | [16][17] | |
| MC38 (Colon) Syngeneic | 75 mg/kg, p.o. | Durable tumor control in combination with radiotherapy. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to assess the efficacy of DNA-PK inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DNA-PK inhibitor (e.g., NU7441, CC-115, or AZD7648)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the DNA-PK inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][16]
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules, which is indicative of pathway activation.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PKcs (Ser2056), anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13][19]
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DNA-PK inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
DNA-PK inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the DNA-PK inhibitor and/or combination therapy (e.g., radiation, chemotherapy) to the treatment groups according to the specified dosing regimen. The control group receives the vehicle.
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[15][17][20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of intervention by DNA-PK inhibitors.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: A streamlined workflow for assessing the impact of DNA-PK inhibitors on cancer cell viability using the MTT assay.
Experimental Workflow: Western Blotting
Caption: The sequential steps involved in analyzing protein expression and phosphorylation via Western blotting.
Conclusion and Future Directions
The inhibition of DNA-PK represents a compelling therapeutic strategy in oncology. Preclinical data for inhibitors such as NU7441, CC-115, and AZD7648 demonstrate their potential to significantly suppress cancer cell proliferation, both as monotherapies in specific genetic contexts and in combination with DNA-damaging agents. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug developers in this field.
Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from DNA-PK inhibition. Furthermore, exploring novel combination strategies, including with immunotherapy, will be crucial to unlocking the full therapeutic potential of this class of inhibitors. As several DNA-PK inhibitors are currently in clinical trials, the translation of these promising preclinical findings into effective cancer therapies is an eagerly anticipated development.
References
- 1. BioCentury - Merck reports Phase Ia data for DNA-PK inhibitor M3814 in solid tumors [biocentury.com]
- 2. researchgate.net [researchgate.net]
- 3. CC-115, a Dual Mammalian Target of Rapamycin/DNA-Dependent Protein Kinase Inhibitor in Clinical Trial, Is a Substrate of ATP-Binding Cassette G2, a Risk Factor for CC-115 Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of Tumor Growth in Mice by Rationally Designed Pseudopeptide Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
Investigating the Cellular Targets of a Representative DNA-PK Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3] Comprising a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, DNA-PK's activity is essential for maintaining genomic integrity.[4][5] Its central role in DNA repair has made it a compelling therapeutic target in oncology, with inhibitors being investigated to enhance the efficacy of radiation and chemotherapy.[2][6][7] This guide provides an in-depth technical overview of the cellular targets and mechanisms of a representative potent and selective DNA-PK inhibitor. While specific data for a compound named "DNA-PK-IN-10" is not available in the public domain, this document synthesizes data from well-characterized DNA-PK inhibitors to serve as a comprehensive resource.
Core Cellular Target and Potency
The primary cellular target of this class of inhibitors is the catalytic subunit of DNA-PK (DNA-PKcs). These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[6] The potency of these inhibitors is a critical parameter, and is often determined through in vitro kinase assays.
Quantitative Data: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of representative DNA-PK inhibitors against DNA-PKcs and other related kinases to illustrate potency and selectivity.
| Inhibitor | DNA-PKcs IC50 (nM) | PI3KΔ IC50 (nM) | mTOR IC50 (nM) | ATM IC50 (nM) | Reference |
| NU7441 | 14 | - | - | - | [6] |
| M3814 | 0.6 (10 µM ATP) | - | - | - | [8] |
| DA-143 | 2.5 | 106 | 280 | 6,594 | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Downstream Cellular Targets and Pathway Effects
Inhibition of DNA-PKcs has significant downstream consequences on cellular signaling pathways, primarily impacting DNA repair and cell cycle regulation.
Key Downstream Effects:
-
Inhibition of NHEJ: The most direct consequence of DNA-PKcs inhibition is the suppression of the NHEJ pathway for repairing DSBs.[3][4][9]
-
Cell Cycle Checkpoint Abrogation: DNA-PK is involved in cell cycle checkpoint regulation, and its inhibition can disrupt these checkpoints, particularly in response to DNA damage.[10]
-
Modulation of AKT Signaling: DNA-PK can promote the activation of the survival kinase AKT in response to DNA damage through an mTORC2-dependent pathway. Inhibition of DNA-PK can therefore attenuate this pro-survival signaling.[11]
-
Impact on Transcription: DNA-PKcs can phosphorylate and regulate various transcription factors, and its inhibition may alter gene expression patterns.[5][12]
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of intervention for a representative inhibitor.
Caption: DNA-PK signaling pathway in NHEJ and inhibitor intervention.
Experimental Protocols for Target Identification and Validation
A series of in vitro and cell-based assays are employed to identify and validate the cellular targets of DNA-PK inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on DNA-PKcs kinase activity.
Methodology:
-
Recombinant DNA-PKcs and a biotinylated peptide substrate are incubated in a kinase reaction buffer.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the remaining ATP (e.g., ADP-Glo).[13]
-
IC50 values are calculated from the dose-response curve.
Kinase Profiling
Objective: To assess the selectivity of the inhibitor across a broad panel of kinases.
Methodology:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >200).
-
The activity of each kinase in the presence of the inhibitor is measured and compared to a vehicle control.
-
The results are typically presented as the percentage of remaining kinase activity, often visualized as a heat map.[13]
Western Blot Analysis of Phospho-Substrates
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation of known DNA-PK substrates.
Methodology:
-
Cultured cells are treated with a DNA-damaging agent (e.g., ionizing radiation) to activate DNA-PK.
-
Cells are co-treated with the DNA-PK inhibitor or a vehicle control.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated DNA-PKcs (autophosphorylation at Ser2056) and other downstream targets.[14]
-
Total protein levels are also measured as a loading control.
The following diagram outlines a typical experimental workflow for characterizing a kinase inhibitor.
Caption: A typical experimental workflow for kinase inhibitor validation.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement in intact cells.
Methodology:
-
Cells are treated with the inhibitor or a vehicle control.
-
The treated cells are heated to various temperatures, causing proteins to denature and aggregate.
-
The soluble fraction of proteins is collected after centrifugation.
-
The amount of soluble DNA-PKcs at each temperature is quantified by Western blot or other methods.
-
Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature compared to the control.[13]
Logical Relationship of DNA-PK Inhibition and Cellular Outcomes
The inhibition of DNA-PK's kinase activity initiates a cascade of events that ultimately lead to desired therapeutic outcomes, such as increased tumor cell sensitivity to DNA-damaging agents.
Caption: Logical relationship of DNA-PK inhibition and cellular outcomes.
Conclusion
The investigation of the cellular targets of a representative DNA-PK inhibitor reveals a highly specific mechanism of action centered on the inhibition of the DNA-PKcs kinase. This targeted inhibition effectively disrupts the non-homologous end joining pathway of DNA repair, leading to the potentiation of DNA-damaging cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the characterization of such inhibitors, from initial in vitro potency and selectivity profiling to the confirmation of target engagement and downstream functional consequences in a cellular context. Understanding these cellular targets and pathways is paramount for the continued development of DNA-PK inhibitors as a promising class of anti-cancer agents.
References
- 1. Phosphorylation Targets of DNA-PK and Their Role in HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. b-pompilidotoxin.com [b-pompilidotoxin.com]
- 3. DNA-Dependent Protein Kinase | Kinases | Tocris Bioscience [tocris.com]
- 4. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 6. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. DNA-PKcs: A Targetable Protumorigenic Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Understanding the Pharmacokinetics of DNA-PK Inhibitors: A Technical Guide Based on NU7441
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: This guide provides a comprehensive overview of the pharmacokinetics of a DNA-dependent protein kinase (DNA-PK) inhibitor. While the initial request specified "DNA-PK-IN-10," no publicly available data could be found for a compound with this designation. Therefore, this document focuses on the well-characterized and potent DNA-PK inhibitor, NU7441 , to serve as a representative example and fulfill the core requirements of the request.
Introduction to DNA-PK and its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[2] By inhibiting DNA-PK, we can potentially enhance the efficacy of these treatments and overcome therapeutic resistance. NU7441 is a potent and specific inhibitor of DNA-PK that has been evaluated in preclinical studies.[2][3] Understanding its pharmacokinetic profile is essential for designing effective in vivo studies and for the development of clinically viable DNA-PK inhibitors.
Quantitative Pharmacokinetic Data for NU7441
The following table summarizes the key pharmacokinetic parameters of NU7441 in female BALB/c mice following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.[3]
| Parameter | Intravenous (5 mg/kg) | Intraperitoneal (10 mg/kg) | Oral (10 mg/kg) |
| Clearance (L/h/kg) | 0.87 | - | - |
| Volume of Distribution (Vd; L/kg) | 0.51 | - | - |
| Terminal Half-life (t½; h) | 0.40 | 0.44 | 0.48 |
| AUC₀-t (μM·h) | 1.8 | 1.1 | 0.9 |
| Cₘₐₓ (μM) | - | 1.2 | 0.7 |
| Tₘₐₓ (h) | - | 0.25 | 0.25 |
| Bioavailability (%) | - | 27 | 21 |
Data sourced from Zhao et al., 2006.[3]
Experimental Protocols
This section outlines a representative methodology for conducting an in vivo pharmacokinetic study of a DNA-PK inhibitor like NU7441 in a murine model. This protocol is a composite based on the available information for NU7441 and general best practices for such studies.[3][4][5]
Animal Model
-
Species: Mouse
-
Strain: BALB/c, female[3]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a fasting period before oral administration.[4]
Drug Formulation and Administration
-
Intravenous (i.v.) Administration: NU7441 is dissolved in a vehicle of 10% DMSO and 10% cyclodextrin in saline. The solution is administered as a bolus injection into the tail vein.[3]
-
Intraperitoneal (i.p.) and Oral (p.o.) Administration: For these routes, NU7441 is dissolved in a vehicle of 40% PEG400 in saline.[3] Oral administration is typically performed via gavage.
Dosing
Blood Sample Collection
-
Method: Serial blood samples can be collected from the same mouse to reduce inter-animal variability.[4] Techniques such as submandibular vein (cheek) bleeding or saphenous vein bleeding are suitable for collecting small blood volumes at multiple time points.[4] A terminal cardiac puncture can be used for the final time point.[4]
-
Time Points: A typical series of time points to capture the pharmacokinetic profile would be: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.[5][6]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[5]
Bioanalytical Method
-
Technique: The concentration of the DNA-PK inhibitor in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7]
-
Procedure:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol or acetonitrile, which contains an internal standard.[1]
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., C18) to separate the analyte from other plasma components.[1]
-
Mass Spectrometric Detection: The analyte is detected and quantified using a tandem mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM), to ensure high selectivity and sensitivity.[7]
-
-
Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters listed in the table above.[5]
Mandatory Visualizations
DNA-PK Signaling Pathway and Inhibition
Caption: DNA-PK signaling in the NHEJ pathway and its inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DNA-PK Inhibition on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Its central role in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the effects of DNA-PK inhibition on genomic stability, using "DNA-PK-IN-10" as a representative potent and selective small molecule inhibitor. The data and methodologies presented are based on studies of well-characterized DNA-PK inhibitors such as NU7441 and AZD7648, which serve as surrogates for the purpose of this guide. Inhibition of DNA-PK disrupts the repair of DSBs, leading to increased genomic instability, cell cycle arrest, and sensitization of cancer cells to DNA-damaging agents. This guide details the signaling pathways affected, presents quantitative data on inhibitor activity, and provides comprehensive experimental protocols for assessing the impact of DNA-PK inhibition in a research setting.
Introduction: DNA-PK and Genomic Stability
DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[3][4] The Ku heterodimer recognizes and binds to the ends of DSBs, recruiting and activating DNA-PKcs.[2][5] Once activated, DNA-PKcs phosphorylates a variety of downstream targets, including itself, to facilitate the recruitment of other NHEJ factors and orchestrate the ligation of the broken DNA ends.[5][6]
Given its essential role in DSB repair, the inhibition of DNA-PK represents a promising strategy to compromise the genomic stability of cancer cells.[7][8] By preventing the repair of DSBs, DNA-PK inhibitors can lead to the accumulation of chromosomal aberrations, ultimately triggering cell cycle arrest and apoptosis.[3] Furthermore, inhibiting DNA-PK can synergize with DNA-damaging therapies like ionizing radiation and chemotherapy, enhancing their cytotoxic effects.[9][10]
Signaling Pathways Modulated by DNA-PK Inhibition
The primary signaling pathway affected by this compound is the NHEJ pathway of DSB repair. Inhibition of DNA-PKcs kinase activity stalls this process, leading to the persistence of DNA breaks. This, in turn, can activate other DNA damage response (DDR) pathways and cell cycle checkpoints.
Beyond NHEJ, DNA-PK has been implicated in other cellular processes, including the regulation of transcription and cell cycle progression.[11] Inhibition of DNA-PK can therefore have pleiotropic effects on cellular function. For instance, DNA-PK can phosphorylate AKT, a key survival kinase, in response to DNA damage.[12] By blocking this, DNA-PK inhibitors can further promote cell death.
Quantitative Data Presentation
The efficacy of DNA-PK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the DNA-PK kinase and their effects on cell viability. The following tables summarize representative data for potent DNA-PK inhibitors.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) |
| NU7441 | DNA-PK | 13 |
| AZD7648 | DNA-PK | 0.6 |
| M3814 | DNA-PK | 2.3 |
Data compiled from publicly available sources on well-characterized DNA-PK inhibitors.
Table 2: Cellular Effects of DNA-PK Inhibition
| Cell Line | Inhibitor | Effect | Concentration | Result |
| HCT116 | NU7441 | Cell Viability | 0.125 µM | Significant decrease in cell survival |
| HeLa | NU7441 | Radiosensitization | 1 µM | Significant increase in cell death with radiation |
| C4-2 (Prostate) | CC-115 | Proliferation | 1 µM | ~45% reduction in proliferation |
| LAMA-84 (CML) | AZD7648 | Cell Viability | IC50 | Significant decrease in viability |
Data represents findings from various studies on the cellular impact of DNA-PK inhibitors.[12][13]
Experimental Protocols
To assess the impact of this compound on genomic stability, a series of key experiments are typically performed. Detailed methodologies for these assays are provided below.
Immunofluorescence for γH2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks. γH2AX (phosphorylated H2AX) is a marker for DSBs, and its detection as nuclear foci is a standard method for assessing DNA damage.[1][2][5]
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations and for the specified duration. A positive control treated with a DNA-damaging agent (e.g., etoposide or ionizing radiation) should be included.
-
Fixation: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[1][5]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Inhibition of DNA repair often leads to cell cycle arrest at specific checkpoints.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[8][10][14]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for DNA-PK Inhibitor NU7441 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, the upregulation of DNA-PK contributes to resistance to therapies that induce DNA damage, such as radiotherapy and certain chemotherapeutic agents.[2][3] NU7441 is a potent and highly selective inhibitor of the DNA-PK catalytic subunit (DNA-PKcs), making it a valuable tool for studying DNA repair mechanisms and for enhancing the efficacy of cancer treatments.[4][5] This document provides detailed protocols for the use of NU7441 in cell culture, including quantitative data, experimental procedures, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action
NU7441 acts as an ATP-competitive inhibitor of DNA-PKcs.[3] By binding to the ATP-binding pocket of the kinase domain, NU7441 prevents the phosphorylation of downstream targets, thereby blocking the NHEJ pathway. This inhibition of DNA repair leads to the persistence of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, particularly in combination with DNA-damaging agents.[6][3][7]
Data Presentation
Table 1: In Vitro IC50 Values of NU7441
The half-maximal inhibitory concentration (IC50) of NU7441 varies across different cell lines and assay conditions. The following table summarizes reported IC50 values.
| Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| DNA-PK (cell-free) | - | Kinase Assay | 0.014 | [4] |
| DNA-PK | MCF-7 (Breast Cancer) | Western Blot (pDNA-PKcs) | 0.20 | [8] |
| DNA-PK | MDA-MB-231 (Breast Cancer) | Western Blot (pDNA-PKcs) | 0.17 | [8] |
| DNA-PK | T47D (Breast Cancer) | Western Blot (pDNA-PKcs) | 0.25 | [8] |
| Cell Growth | A549 (Lung Cancer) | Cell Viability Assay | 0.8 | [9] |
| Cell Growth | NCI-H1770 | Growth Inhibition Assay | 0.02143 | [4] |
| Cell Growth | A172 | Growth Inhibition Assay | 0.15316 | [4] |
| Cell Growth | NCI-H526 | Growth Inhibition Assay | 0.28407 | [4] |
| mTOR (cell-free) | - | Kinase Assay | 1.7 | [4] |
| PI3K (cell-free) | - | Kinase Assay | 5.0 | [4] |
Signaling Pathway
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by NU7441.
Caption: DNA-PK in NHEJ and its inhibition by NU7441.
Experimental Protocols
General Guidelines for Cell Culture Treatment
-
Reconstitution of NU7441: NU7441 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[10] Store the stock solution at -20°C or -80°C. Further dilutions should be made in cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Lines: A variety of human cancer cell lines have been shown to be sensitive to NU7441, including those from colon, breast, lung, and liver cancers.[6][3][9][11] The choice of cell line should be guided by the specific research question.
-
Treatment Conditions: The optimal concentration of NU7441 and the duration of treatment will vary depending on the cell line and the experimental endpoint. Typical concentrations range from 0.1 µM to 10 µM.[4][12] For combination studies with DNA-damaging agents, NU7441 is often added 1 hour prior to treatment with the damaging agent.[4][7]
Experimental Workflow for Cell Culture Treatment
The following diagram outlines a general workflow for treating cultured cells with NU7441 and assessing its effects.
Caption: Workflow for NU7441 cell culture experiments.
Protocol 1: Cell Viability Assay (e.g., MTT or CCK-8)
This protocol is for determining the effect of NU7441 on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
NU7441 stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of NU7441 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the NU7441-containing medium to each well. Include vehicle control wells (medium with the same concentration of DMSO as the highest NU7441 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[13]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution (5 mg/mL in PBS) and incubate for 4 hours.[11]
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for DNA-PKcs Autophosphorylation
This protocol is to assess the inhibitory effect of NU7441 on DNA-PK activity by measuring the autophosphorylation of DNA-PKcs at Ser2056.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
NU7441 stock solution
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of NU7441 (or vehicle control) for 1 hour.[9]
-
Induce DNA damage by adding a topoisomerase inhibitor like etoposide or by exposing the cells to ionizing radiation.[7][9]
-
After the desired time point (e.g., 1 hour after damage induction), wash the cells with ice-cold PBS and lyse them in lysis buffer.[9]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs as a loading control.
Protocol 3: Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment, assessing long-term cell survival.
Materials:
-
6-well or 10-cm cell culture dishes
-
Cell line of interest
-
Complete cell culture medium
-
NU7441 stock solution
-
DNA-damaging agent (e.g., ionizing radiation)
-
Crystal violet staining solution
Procedure:
-
Treat exponentially growing cells in larger culture vessels (e.g., T-25 flasks) with NU7441 (e.g., 0.5 or 1.0 µM) for 1 hour before exposing them to various doses of ionizing radiation.[4][7]
-
Continue the incubation with NU7441 for a further 16 hours after irradiation.[4]
-
After the treatment period, harvest the cells by trypsinization, count them, and seed them into 6-well or 10-cm dishes at low densities (e.g., 100 to 10,000 cells per dish, depending on the expected survival rate) in drug-free medium.[4]
-
Incubate the dishes for 10-14 days to allow for colony formation.[4]
-
Fix the colonies with methanol and stain them with 0.5% crystal violet.
-
Count the colonies (typically those containing ≥50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
NU7441 is a valuable research tool for investigating the role of DNA-PK in DNA repair and for exploring strategies to overcome therapeutic resistance in cancer. The protocols provided here offer a framework for utilizing NU7441 in cell culture experiments. It is essential to optimize the experimental conditions, such as drug concentration and treatment duration, for each specific cell line and research objective. Careful experimental design and execution will ensure the generation of reliable and reproducible data.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NU7441 Enhances the Radiosensitivity of Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: DNA-PK-IN-10 in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Ionizing radiation, a cornerstone of cancer therapy, induces DSBs, leading to cancer cell death. However, efficient DNA repair mechanisms can lead to radioresistance. DNA-PK inhibitors, such as DNA-PK-IN-10, represent a promising strategy to enhance the efficacy of radiotherapy by preventing the repair of radiation-induced DNA damage, thereby sensitizing cancer cells to treatment.
This document provides detailed protocols for utilizing this compound in radiosensitization studies, covering its mechanism of action, experimental workflows, and data analysis. While "this compound" is used as a representative name in this note, the presented data and protocols are based on studies of well-characterized DNA-PK inhibitors such as AZD7648 and Peposertib (M3814), which are currently under investigation in clinical trials.[1]
Mechanism of Action: Radiosensitization by DNA-PK Inhibition
Ionizing radiation creates DSBs in the DNA of cancer cells. The DNA-PK complex, consisting of the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer, is a key player in the NHEJ repair pathway. Ku70/80 binds to the broken DNA ends and recruits DNA-PKcs, which then phosphorylates downstream targets to facilitate the ligation of the broken ends.
This compound acts as a potent and selective inhibitor of the catalytic activity of DNA-PKcs. By inhibiting DNA-PKcs, this compound prevents the completion of NHEJ, leading to an accumulation of unrepaired DSBs. This accumulation of DNA damage ultimately triggers cell death pathways, such as apoptosis, thereby enhancing the cytotoxic effects of radiation. A key biomarker for DNA DSBs is the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of damage. Inhibition of DNA-PK leads to a delayed resolution of these γH2AX foci, indicating impaired DNA repair.
Quantitative Data Summary
The following tables summarize representative quantitative data for potent DNA-PK inhibitors in radiosensitization studies.
Table 1: In Vitro IC50 Values of DNA-PK Inhibitors
| Inhibitor | Cell Line | IC50 (µM) without Radiation | Reference |
| AZD7648 | SCaBER | 6.77 - 10.57 | [2] |
| Ceralasertib (ATR inhibitor for comparison) | SCaBER | 1.70 - 3.88 | [2] |
| KU-0060648 | HN4 | 0.8 | [3][4][5] |
| KU-0060648 | HN5 | 0.5 | [3][4][5] |
| KU-0060648 | HCT116 p53+/+ | 1.5 | [3][4][5] |
| KU-0060648 | HCT116 p53-/- | 1.5 | [3][4][5] |
| NU5455 | MCF7 | 0.168 (for inhibition of radiation-induced DNA-PK activation) | [6] |
Table 2: Radiosensitization Enhancement Ratios of DNA-PK Inhibitors
| Inhibitor | Cell Line | Radiation Dose (Gy) | Enhancement Ratio (SER/DER) | Reference |
| NU5455 | MCF7 | Varies | SER80 | [7] |
| M3814 | SW837 | 0-10 | Radiation Enhancement Ratio | [8] |
| AZD7648 | FaDu xenografts | 10 | Dose-dependent tumor growth delay | [9] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the sensitizing effects of drugs like this compound.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal Violet staining solution (0.5% crystal violet in 50% methanol)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at densities ranging from 200 to 12,800 cells per well, depending on the radiation dose.[11] Higher radiation doses require higher cell seeding densities to obtain a countable number of colonies.
-
-
Drug Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for 1-2 hours prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Return the plates to the incubator and culture for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 10% formalin or ice-cold methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group (0 Gy, no drug): PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
The Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) can be calculated at a specific survival level (e.g., 10% or 50%) as the ratio of the radiation dose required to achieve that survival level in the absence of the drug to the dose required in the presence of the drug.
-
Western Blot for Phospho-DNA-PKcs (Ser2056) and γH2AX (Ser139)
This protocol allows for the detection of changes in the phosphorylation status of DNA-PKcs (a marker of its activation) and H2AX (a marker of DNA double-strand breaks).
Materials:
-
Treated cells (as described in the clonogenic assay)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-phospho-H2AX (Ser139), anti-total H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
After treatment with this compound and/or radiation, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. A decrease in the p-DNA-PKcs (Ser2056) signal in the presence of this compound and radiation confirms target engagement.[12][13][14] An increase and sustained level of γH2AX in the combination treatment group compared to radiation alone indicates impaired DNA repair.[11][12]
-
Immunofluorescence for γH2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.[15][16][17]
Materials:
-
Cells grown on coverslips in multi-well plates
-
This compound and/or radiation treatment
-
4% Paraformaldehyde (PFA) for fixation
-
0.2-0.5% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-H2AX (Ser139)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in multi-well plates and allow them to adhere.
-
Treat the cells with this compound and/or radiation as per the experimental design. Collect samples at different time points post-irradiation (e.g., 1, 4, 24 hours) to assess DNA damage and repair kinetics.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Immunostaining:
-
Wash with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of γH2AX foci per nucleus in a significant number of cells (e.g., 50-100 cells per condition).[18] An increase in the number and persistence of γH2AX foci in cells treated with this compound and radiation compared to radiation alone indicates effective inhibition of DNA repair.[19]
-
Conclusion
This compound is a valuable tool for investigating the role of the NHEJ pathway in radioresistance. The protocols outlined in this application note provide a framework for assessing the radiosensitizing potential of DNA-PK inhibitors. By combining clonogenic survival assays with molecular analyses of DNA damage and repair, researchers can effectively evaluate the efficacy of these targeted therapies and contribute to the development of more effective cancer treatments.
References
- 1. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 4. Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 7. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Efficacy of DNA-PK-IN-10 and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in the treatment of breast cancer.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which lead to DNA double-strand breaks (DSBs) and subsequent cancer cell apoptosis.[1][2] However, intrinsic and acquired resistance, often mediated by efficient DNA repair mechanisms, can limit its therapeutic efficacy.[3][4]
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs.[5][6][7] In many cancers, including breast cancer, elevated DNA-PK activity is associated with resistance to DNA-damaging agents like doxorubicin.[8][9]
This document outlines the application of DNA-PK-IN-10, a potent and selective inhibitor of DNA-PK, in combination with doxorubicin to enhance the cytotoxic effects on breast cancer cells. By inhibiting the NHEJ pathway, this compound prevents the repair of doxorubicin-induced DSBs, leading to an accumulation of DNA damage and a synergistic increase in cancer cell death.[5][10][11] Studies with similar DNA-PK inhibitors have demonstrated a significant sensitization of breast cancer cell lines to doxorubicin, with a 3- to 13-fold increase in sensitivity.[5][11]
Data Presentation
The following tables summarize the expected quantitative data from key experiments, illustrating the synergistic effect of combining this compound with doxorubicin in various breast cancer cell lines.
Table 1: Cell Viability (IC50 Values in µM) of Doxorubicin in Breast Cancer Cell Lines with and without this compound
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + this compound (1 µM) IC50 (µM) | Fold Sensitization |
| MCF-7 | 0.5 ± 0.08 | 0.12 ± 0.03 | ~4.2 |
| MDA-MB-231 | 0.8 ± 0.11 | 0.10 ± 0.02 | ~8.0 |
| T47D | 0.3 ± 0.05 | 0.05 ± 0.01 | ~6.0 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) 48 hours Post-Treatment
| Treatment Group | MCF-7 | MDA-MB-231 | T47D |
| Control (DMSO) | 5.2 ± 1.1% | 4.8 ± 0.9% | 6.1 ± 1.3% |
| Doxorubicin (0.5 µM) | 25.4 ± 3.2% | 20.1 ± 2.8% | 30.5 ± 4.1% |
| This compound (1 µM) | 8.1 ± 1.5% | 7.5 ± 1.2% | 9.3 ± 1.8% |
| Doxorubicin (0.5 µM) + this compound (1 µM) | 68.7 ± 5.9% | 62.3 ± 6.4% | 75.2 ± 7.0% |
Table 3: Quantification of DNA Double-Strand Breaks (Average γH2AX Foci per Nucleus) 24 hours Post-Treatment
| Treatment Group | MCF-7 | MDA-MB-231 | T47D |
| Control (DMSO) | 2 ± 1 | 3 ± 1 | 2 ± 1 |
| Doxorubicin (0.5 µM) | 15 ± 4 | 18 ± 5 | 13 ± 3 |
| This compound (1 µM) | 4 ± 2 | 5 ± 2 | 3 ± 1 |
| Doxorubicin (0.5 µM) + this compound (1 µM) | 45 ± 8 | 52 ± 9 | 41 ± 7 |
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7, MDA-MB-231, and T47D human breast cancer cell lines.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and doxorubicin, alone and in combination.
-
Materials:
-
96-well plates
-
Breast cancer cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[12]
-
Treat the cells with serial dilutions of doxorubicin, this compound, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
6-well plates
-
Breast cancer cells
-
Complete culture medium
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and/or doxorubicin for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the cells by flow cytometry within one hour.[15][16]
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks.
-
Materials:
-
Glass coverslips in 24-well plates
-
Breast cancer cells
-
Complete culture medium
-
This compound
-
Doxorubicin
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound and/or doxorubicin for the desired time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[17][18]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes.[17]
-
Block with 5% BSA for 1 hour at room temperature.[18]
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.[17]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[17]
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the average number of γH2AX foci per nucleus.[18]
-
Western Blotting for DNA Damage Response Proteins
This protocol assesses the levels of key proteins involved in the DNA damage response.
-
Materials:
-
6-well plates
-
Breast cancer cells
-
Complete culture medium
-
This compound
-
Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-DNA-PKcs (S2056), anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat as required.
-
Lyse the cells in RIPA buffer on ice.[19]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[19]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[21]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Visualizations
Caption: Mechanism of synergistic cytotoxicity.
Caption: General experimental workflow.
Caption: DNA damage and apoptosis signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APC loss affects DNA damage repair causing doxorubicin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Role of DNA-Dependent Protein Kinase in Breast Cancer Development/Progression - Google Books [books.google.com]
- 10. Effects of the novel DNA dependent protein kinase inhibitor, IC486241, on the DNA damage response to doxorubicin and cisplatin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 13. Cell Viability Assay [bio-protocol.org]
- 14. Apoptosis assay [bio-protocol.org]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.8. γ-H2AX Immunofluorescence Microscopy [bio-protocol.org]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Inhibition of DNA-PK is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. This application note provides a detailed protocol for analyzing the cell cycle effects of a representative DNA-PK inhibitor. While the specific inhibitor "DNA-PK-IN-10" was not found in the available literature, this document utilizes data and methodologies from studies on other well-characterized DNA-PK inhibitors, such as NU7441 and AZD7648, to provide a comprehensive guide. It is essential to experimentally determine the specific effects of this compound.
Data Presentation: Effects of DNA-PK Inhibition on Cell Cycle Distribution
The following tables summarize the observed effects of the DNA-PK inhibitor NU7441 on the cell cycle distribution of human colon cancer cell lines, SW620 (p53 mutant) and LoVo (p53 wild-type).
Table 1: Effect of DNA-PK Inhibitor NU7441 on Cell Cycle Distribution (Asynchronous Cell Population)
| Cell Line | Treatment | % Change in G1 Phase | % Change in S Phase | Reference |
| SW620 (p53 mutant) | NU7441 (1 µM) | +15% | -24% | [1] |
| LoVo (p53 wild-type) | NU7441 (1 µM) | +54% | -72% | [1] |
Note: The data indicates that NU7441 alone can induce a G1 arrest, with a more pronounced effect in p53 wild-type cells.
Table 2: Qualitative Effect of DNA-PK Inhibitors on G2/M Arrest in Combination with DNA Damaging Agents
| DNA-PK Inhibitor | Combination Agent | Cell Line(s) | Observed Effect | Reference(s) |
| NU7441 | Ionizing Radiation, Doxorubicin | SW620, LoVo | Increased G2/M accumulation | [2][3] |
| AZD7648 | Ionizing Radiation (2Gy) | A549 | Significant accumulation of cells in G2/M | [4] |
| NU7441 | Ionizing Radiation, Doxorubicin | MCF-7, MDA-MB-231, T47D | Increased accumulation of cells in G2/M | [5] |
Note: In combination with DNA-damaging agents, DNA-PK inhibitors consistently promote arrest in the G2/M phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway of DNA-PK in G2/M DNA Damage Checkpoint
Caption: DNA-PK in the G2/M DNA damage checkpoint.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the optimal concentration of this compound for cell cycle experiments by assessing its cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound (and/or a DNA-damaging agent)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[2]
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol can be used to analyze the expression and phosphorylation status of key proteins involved in the G2/M checkpoint.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PKcs (Ser2056), anti-phospho-Chk1 (Ser345), anti-Cyclin B1, anti-CDK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with a DNA-PK Inhibitor and Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] Ionizing radiation (IR) is a potent inducer of DSBs and a cornerstone of cancer therapy.[3] Cancer cells often exhibit an upregulation of DNA repair pathways, including NHEJ, which contributes to radioresistance.[4]
Targeting DNA-PK with small molecule inhibitors presents a promising strategy to enhance the efficacy of radiotherapy.[4][5] By inhibiting DNA-PK, the repair of IR-induced DSBs is compromised, leading to the accumulation of DNA damage and subsequently, the induction of apoptosis.[6][7] This document provides detailed application notes and protocols for assessing the synergistic apoptotic effect of a representative DNA-PK inhibitor, used here as a proxy for DNA-PK-IN-10, in combination with ionizing radiation in cancer cell lines. While specific data for "this compound" is not publicly available, the principles and protocols outlined here are broadly applicable to potent and selective DNA-PK inhibitors, such as AZD7648, which will be used as an illustrative example.[6][8]
Mechanism of Action
Ionizing radiation induces a variety of cellular damages, with DNA double-strand breaks being the most lethal.[3] In response to DSBs, the cell activates complex signaling networks, primarily the DNA damage response (DDR), to arrest the cell cycle and initiate DNA repair.[2] DNA-PK plays a pivotal role in the NHEJ pathway, which is active throughout the cell cycle.[5] The DNA-PK holoenzyme consists of the catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to the broken DNA ends.[1] This binding activates the kinase activity of DNA-PKcs, which then phosphorylates various downstream targets to facilitate the ligation of the broken ends.[1]
DNA-PK inhibitors, such as AZD7648, competitively bind to the ATP-binding pocket of the DNA-PKcs, thereby preventing its kinase activity.[8] In the presence of a DNA-PK inhibitor, IR-induced DSBs cannot be efficiently repaired by NHEJ. The persistence of unrepaired DSBs triggers signaling cascades that converge on the activation of apoptotic pathways, leading to programmed cell death.[6][7]
Signaling Pathways
The interplay between ionizing radiation, DNA-PK inhibition, and apoptosis involves a complex network of signaling pathways. The following diagram illustrates the core mechanism.
Caption: Signaling pathway of IR and DNA-PK inhibitor-induced apoptosis.
Experimental Workflow
A typical workflow for assessing apoptosis in response to a DNA-PK inhibitor and ionizing radiation is depicted below.
Caption: Experimental workflow for apoptosis assay.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from apoptosis assays. This data illustrates the expected synergistic effect between a DNA-PK inhibitor and ionizing radiation.
Table 1: Apoptosis Induction in Cancer Cells (Flow Cytometry Data)
| Treatment Group | Concentration/Dose | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Control (Untreated) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| DNA-PK Inhibitor | 1 µM | 5.3 ± 1.1 | 2.0 ± 0.4 | 7.3 ± 1.5 |
| Ionizing Radiation | 2 Gy | 8.7 ± 1.5 | 4.2 ± 0.7 | 12.9 ± 2.2 |
| Combination | 1 µM + 2 Gy | 25.4 ± 3.2 | 10.1 ± 1.8 | 35.5 ± 5.0 |
| Ionizing Radiation | 4 Gy | 15.2 ± 2.1 | 7.8 ± 1.2 | 23.0 ± 3.3 |
| Combination | 1 µM + 4 Gy | 42.1 ± 4.5 | 18.5 ± 2.5 | 60.6 ± 7.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Expression of Apoptosis-Related Proteins (Western Blot Densitometry)
| Treatment Group | Concentration/Dose | Relative Cleaved PARP Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| Control (Untreated) | - | 1.0 | 1.0 |
| DNA-PK Inhibitor | 1 µM | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Ionizing Radiation | 4 Gy | 3.5 ± 0.6 | 2.8 ± 0.4 |
| Combination | 1 µM + 4 Gy | 8.2 ± 1.1 | 6.5 ± 0.9 |
Data are normalized to a loading control (e.g., GAPDH) and presented as fold change relative to the untreated control (mean ± standard deviation).
Experimental Protocols
Protocol 1: In Vitro Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol details the steps to quantify apoptosis in cancer cells treated with a DNA-PK inhibitor and ionizing radiation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DNA-PK Inhibitor (e.g., this compound, dissolved in DMSO to a stock concentration of 10 mM)
-
Ionizing Radiation source (X-ray or gamma-ray irradiator)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Prepare working concentrations of the DNA-PK inhibitor by diluting the stock solution in complete culture medium.
-
Aspirate the old medium from the cells and add the medium containing the DNA-PK inhibitor or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours) before irradiation.
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the cells to the desired dose of ionizing radiation (e.g., 2 Gy, 4 Gy).
-
Return the plates to the incubator.
-
-
Incubation: Incubate the cells for a further 24, 48, or 72 hours post-irradiation to allow for the induction of apoptosis.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9][10]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, by Western blotting.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing to a loading control.[11]
-
Conclusion
The combination of a DNA-PK inhibitor with ionizing radiation represents a promising therapeutic strategy to overcome radioresistance in cancer. The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate and quantify the synergistic induction of apoptosis by this combination therapy. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data in the development of novel cancer treatments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA-PK Mediates AKT Activation and Apoptosis Inhibition in Clinically Acquired Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Enhancing CRISPR-Cas9 Homology-Directed Repair with DNA-PK-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DNA-PK-IN-10 and other DNA-dependent protein kinase (DNA-PK) inhibitors to enhance the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 gene editing experiments.
Introduction
CRISPR-Cas9 technology has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modifications.[1][2] The repair of Cas9-induced double-strand breaks (DSBs) is primarily mediated by two competing cellular pathways: the error-prone non-homologous end joining (NHEJ) pathway and the precise homology-directed repair (HDR) pathway.[1][2] For therapeutic applications requiring precise gene correction or insertion, HDR is the preferred pathway.[3][4] However, NHEJ is often the dominant repair mechanism, limiting the efficiency of desired genetic modifications.[2][5]
DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway.[6][7] It is composed of the Ku70/80 heterodimer and the catalytic subunit, DNA-PKcs.[6][8] Upon a DSB, the Ku heterodimer binds to the broken DNA ends and recruits DNA-PKcs, initiating the NHEJ cascade. Small molecule inhibitors of DNA-PKcs, such as this compound and others like NU7441, KU-0060648, and AZD7648, have been shown to effectively suppress NHEJ.[2][3] This inhibition shifts the balance of DNA repair towards the HDR pathway, significantly increasing the frequency of precise gene editing events.[2][4][5]
These notes will provide quantitative data on the enhancement of HDR by DNA-PK inhibitors, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Enhancement of HDR Efficiency with DNA-PK Inhibitors
The following tables summarize quantitative data from various studies demonstrating the enhancement of HDR efficiency upon treatment with DNA-PK inhibitors in different cell lines and experimental setups.
Table 1: HDR Enhancement by DNA-PK Inhibitors in Reporter Assays
| Cell Line | Inhibitor | Concentration (µM) | Fold Increase in HDR | Reference |
| 293/TLR | NU7441 | 1 | ~3-4 | [2] |
| 293/TLR | KU-0060648 | 1 | ~3-4 | [2] |
| HEK293T | V008-1080 | 50 | Not specified, but enhanced | [9] |
Table 2: HDR Enhancement by DNA-PK Inhibitors at Endogenous Loci
| Cell Line | Inhibitor | Concentration (µM) | Target Gene | Fold Increase in HDR | Reference |
| Human Primary Cells | AZD7648 | Not specified | Various | Up to 50-fold | [4] |
| Mobilized Peripheral Blood CD34+ HSPCs | AZD7648 | 0.33, 1, 3 | CD40LG | ~1.6-fold increase in HDR-edited long-term HSPCs | [10] |
| Mouse Cells | NU7441 | Not specified | p53 exons | ~3 | [2] |
| Mouse Cells | KU-0060648 | Not specified | p53 exons | ~3 | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the DNA repair pathways and a typical experimental workflow for using DNA-PK inhibitors to enhance CRISPR-Cas9 mediated HDR.
Caption: DNA Double-Strand Break Repair Pathways.
Caption: Experimental Workflow for HDR Enhancement.
Caption: Logic of Enhancing HDR by Inhibiting NHEJ.
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell types and experimental goals.
Protocol 1: Cell Culture and Transfection
-
Cell Culture:
-
Culture cells (e.g., HEK293T, HeLa) in the appropriate medium supplemented with 10% FBS and antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO₂.[11]
-
Plate cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Prepare the CRISPR-Cas9 components:
-
Cas9 nuclease (as plasmid, mRNA, or recombinant protein).
-
sgRNA targeting the genomic locus of interest.
-
Donor DNA template containing the desired genetic modification flanked by homology arms.
-
-
For plasmid-based delivery, use a lipofection-based reagent according to the manufacturer's instructions. For hard-to-transfect cells, consider electroporation or lentiviral delivery.[11][12]
-
For ribonucleoprotein (RNP) delivery, pre-complex purified Cas9 protein with the sgRNA before electroporation.
-
Protocol 2: Treatment with DNA-PK Inhibitor
-
Preparation of Inhibitor Stock:
-
Dissolve this compound or another DNA-PK inhibitor in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
-
Treatment of Cells:
-
Sixteen hours post-transfection, add the DNA-PK inhibitor directly to the cell culture medium to achieve the desired final concentration (e.g., 1 µM).[3] A vehicle control (DMSO) should be included in parallel.
-
The optimal concentration of the inhibitor should be determined empirically for each cell type to balance HDR enhancement with potential cytotoxicity.
-
-
Incubation:
-
Incubate the cells with the inhibitor for 48-72 hours.
-
Protocol 3: Analysis of Gene Editing Efficiency
A. Reporter-Based Assays (e.g., Traffic Light Reporter)
-
Principle: The Traffic Light Reporter (TLR) system allows for simultaneous quantification of NHEJ and HDR events by flow cytometry.[3] NHEJ can result in the expression of a red fluorescent protein (mCherry), while successful HDR restores the expression of a green fluorescent protein (eGFP).[3]
-
Procedure:
-
Harvest cells 5 days post-transfection.[3]
-
Analyze the percentage of GFP-positive (HDR) and mCherry-positive (NHEJ) cells using a flow cytometer.
-
Calculate the ratio of HDR to NHEJ events.
-
B. Analysis of Endogenous Loci
-
Genomic DNA Extraction:
-
Harvest cells and extract genomic DNA using a commercially available kit.
-
-
Next-Generation Sequencing (NGS):
-
Amplify the targeted genomic region by PCR using primers flanking the cut site.
-
Perform deep sequencing of the PCR amplicons to quantify the frequency of precise edits (from HDR) and indels (from NHEJ).
-
-
TIDE (Tracking of Indels by Decomposition) Analysis:
-
For a faster, more cost-effective analysis, Sanger sequence the PCR amplicons from the treated and control cell populations.
-
Use the TIDE web tool to analyze the sequencing chromatograms and quantify the percentage of indels and the efficiency of HDR.
-
Off-Target Effects
A critical consideration in all CRISPR-based gene editing is the potential for off-target mutations.[13][14][15] While DNA-PK inhibitors enhance on-target HDR, their effect on off-target events is an area of active investigation. Some studies suggest that certain DNA-PK inhibitors might increase off-target mutations.[3] Therefore, it is crucial to perform thorough off-target analysis, especially when developing therapeutic applications. This can be achieved through:
-
In silico prediction: Use online tools to predict potential off-target sites.
-
Targeted sequencing: Sequence the top predicted off-target sites to assess for unintended mutations.
-
Unbiased whole-genome sequencing: For the most comprehensive analysis, perform whole-genome sequencing of edited clones.
Conclusion
The use of DNA-PK inhibitors like this compound is a powerful strategy to enhance the efficiency of CRISPR-Cas9 mediated homology-directed repair.[2] By temporarily suppressing the competing NHEJ pathway, these small molecules can significantly increase the frequency of precise gene editing events. The protocols and data presented here provide a foundation for researchers to incorporate this valuable tool into their gene editing workflows. Careful optimization of experimental conditions and thorough analysis of both on- and off-target effects are essential for successful and reliable outcomes.
References
- 1. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [dk.promega.com]
- 6. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-PK inhibition enhances gene editing efficiency in HSPCs for CRISPR-based treatment of X-linked hyper IgM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]
- 12. Strategies for CRISPR-based knock-ins in primary human B cells and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. mdpi.com [mdpi.com]
- 15. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of DNA-PK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of DNA-dependent protein kinase (DNA-PK) inhibitors, such as DNA-PK-IN-10. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs).[1][2][3] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[1][4][5]
Introduction to DNA-PK and Its Role in Cancer
DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer.[1][2][4] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs.[5] Activated DNA-PKcs then phosphorylates a variety of downstream targets to facilitate the repair of DNA double-strand breaks through the NHEJ pathway.[5] In many cancers, the upregulation of DNA-PK activity contributes to therapeutic resistance against radiation and chemotherapy, which induce DNA damage.[4][6] Therefore, inhibitors of DNA-PK are being actively investigated as potential cancer therapeutics, both as monotherapies and in combination with other treatments.[1][4][6]
High-Throughput Screening Strategies for DNA-PK Inhibitors
A variety of HTS assays can be employed to identify and characterize novel DNA-PK inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: These assays directly measure the enzymatic activity of purified DNA-PK in the presence of test compounds. They are ideal for primary screening to identify direct inhibitors of the kinase.
Cell-Based Assays: These assays assess the effect of compounds on DNA-PK activity within a cellular context. They are crucial for confirming the cell permeability of inhibitors and their efficacy in a more physiologically relevant environment.
Data Presentation: In Vitro Potency of Selected DNA-PK Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of several known DNA-PK inhibitors.
| Compound | IC50 (nM) | Assay Type | Reference |
| DNA-PK-IN-8 | 0.8 | Biochemical | [7] |
| M3814 | - | Biochemical, Cellular | [1][8] |
| NU7441 | - | Biochemical, Cellular | [1][8] |
| AZD7648 | - | Cellular | [6] |
| V008-1080 | 74,840 | Cellular (786-O) | [1][9] |
| M769-1095 | 30,710 | Cellular (786-O) | [1][9] |
| 5025-0002 | 152,600 | Cellular (786-O) | [1][9] |
Note: Specific IC50 values for M3814, NU7441, and AZD7648 were not consistently reported in the provided search results, but they are established potent inhibitors.
Experimental Protocols
Herein are detailed protocols for key experiments in the high-throughput screening of DNA-PK inhibitors.
Protocol 1: Biochemical DNA-PK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, a common platform for HTS of kinase inhibitors.[8][10]
Objective: To measure the in vitro enzymatic activity of DNA-PK and determine the potency of inhibitory compounds.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP.
Materials:
-
DNA-PK enzyme (human, recombinant)
-
DNA-PK peptide substrate
-
Activating DNA (double-stranded)
-
ATP
-
DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, solid-bottom assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include wells with DMSO only as a negative control (100% activity) and wells with a known potent DNA-PK inhibitor as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing DNA-PK enzyme, peptide substrate, and activating DNA in DNA-PK Kinase Buffer.
-
Dispense the master mix into the assay plate wells containing the pre-spotted compounds.
-
Prepare an ATP solution in Kinase Buffer.
-
To initiate the kinase reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for DNA-PK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (CCK-8/MTT Format)
This protocol describes a general method to assess the effect of DNA-PK inhibitors on the proliferation of cancer cells, particularly in combination with a DNA-damaging agent.[1]
Objective: To determine the effect of DNA-PK inhibitors on cancer cell viability and to assess their potential to sensitize cells to chemotherapeutic agents.
Principle: Assays like CCK-8 and MTT measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of decreased cell proliferation or increased cell death.
Materials:
-
Cancer cell line known to overexpress DNA-PK (e.g., 786-O renal cell carcinoma).[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (e.g., this compound)
-
DNA-damaging agent (e.g., Doxorubicin)
-
CCK-8 or MTT reagent
-
96-well or 384-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the wells of a microplate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the DNA-damaging agent in cell culture medium.
-
Treat the cells with the test compound alone, the DNA-damaging agent alone, or a combination of both.
-
Include a vehicle control (e.g., DMSO) group.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percent cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the compound concentration to determine the IC50 value.
-
For combination treatments, synergy can be assessed using methods such as the Bliss additivity model or the Chou-Talalay method.
-
Visualizations
DNA-PK Signaling Pathway in NHEJ
Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ).
High-Throughput Screening Workflow for DNA-PK Inhibitors
Caption: A typical workflow for high-throughput screening of DNA-PK inhibitors.
References
- 1. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DNA-PK-IN-10 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use DNA-PK-IN-10 in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of these breaks, which can lead to cell cycle arrest and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 11.2 nM for the viability of MDA-MB-468 breast cancer cells. It is important to note that the IC50 can vary depending on the cell line and the assay conditions.
Q3: What is a good starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A sensible starting range for many potent DNA-PK inhibitors is between 10 nM and 1 µM. Based on its high potency, a starting range of 1 nM to 500 nM for this compound would be a reasonable starting point for initial experiments.
Q4: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q5: How can I confirm that this compound is inhibiting its target in my cells?
A common method to confirm the on-target activity of a DNA-PK inhibitor is to assess the autophosphorylation of the DNA-PK catalytic subunit (DNA-PKcs) at Serine 2056. Inhibition of DNA-PK activity will lead to a decrease in the phosphorylation at this site. This can be measured by Western blotting using a phospho-specific antibody.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on cell viability.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 in your specific cell line. It is recommended to use a logarithmic dilution series.
-
-
Possible Cause 2: Inhibitor Instability or Degradation.
-
Solution: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to DNA-PK inhibitors. Additionally, investigate the expression levels of DNA-PK and other DNA repair proteins in your cell line.
-
-
Possible Cause 4: Assay-Related Issues.
-
Solution: Verify the parameters of your cell viability assay (e.g., seeding density, incubation time). Ensure that the assay is sensitive enough to detect changes in cell proliferation or death.
-
Issue 2: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause 1: Poor Solubility in Aqueous Solutions.
-
Solution: Although soluble in DMSO, this compound may have limited solubility in aqueous culture media, especially at higher concentrations. When diluting the DMSO stock, add it to the medium dropwise while vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of diluted inhibitor that will be stored for extended periods.
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some components of serum or media supplements can interact with small molecules. Try reducing the serum concentration if your experimental design allows, or test different types of media.
-
Issue 3: I am concerned about off-target effects of this compound.
-
Possible Cause: Inhibition of Other Kinases.
-
Solution: While this compound is reported to be a potent DNA-PK inhibitor, it is good practice to consider potential off-target effects. If you observe unexpected phenotypes, consider testing the inhibitor in a DNA-PK knockout or knockdown cell line to confirm that the observed effect is on-target. Comparing your results with those from other structurally different DNA-PK inhibitors can also be informative.
-
Quantitative Data Summary
The following table summarizes the IC50 values for this compound and other commonly used DNA-PK inhibitors for reference.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | DNA-PK | 11.2 | MDA-MB-468 | Cell Viability |
| NU7441 | DNA-PK | 14 | - | Cell-free |
| AZD7648 | DNA-PK | 0.6 | - | Biochemical |
| M3814 (Nedisertib) | DNA-PK | <3 | - | - |
| CC-115 | DNA-PK | 13 | - | - |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a cell viability assay to determine the IC50 of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 7.8, 3.9, 1.95, 0 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Visualizations
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ) and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in vitro experiments with this compound.
Troubleshooting DNA-PK-IN-10 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the DNA-PK inhibitor, DNA-PK-IN-10, in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound, like many other small molecule kinase inhibitors, is expected to have low solubility in aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO first. For a similar compound, a solubility of 5 mg/mL in DMSO has been reported.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to overcome this:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock in a small volume of pure water before adding it to your final buffered solution. Salts in the buffer can decrease the solubility of the compound.
-
Increase Final DMSO Concentration: If your assay allows, you can increase the final concentration of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.
-
Use of Co-solvents and Detergents: Consider the use of excipients. For in vivo studies of other DNA-PK inhibitors, formulations including N-methyl-2-pyrrolidone (NMP), polyethylene glycol (PEG400), and encapsin have been utilized. For in vitro assays, a small amount of a non-ionic detergent like Tween-20 can help maintain solubility.
-
Sonication: After dilution, use a sonicating water bath to help disperse the compound and break up any small precipitates that may have formed.
Q3: What is the maximum recommended concentration of this compound in cell culture medium?
A3: The maximum achievable concentration in cell culture medium without precipitation will depend on the final concentration of DMSO and the specific components of the medium. It is recommended to perform a solubility test in your specific cell culture medium. Start by preparing a high-concentration stock in DMSO and then dilute it to your desired final concentrations in the medium. Visually inspect for any precipitation or cloudiness. It is advisable to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts in cellular assays.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Before use, allow the aliquot to thaw completely and warm to room temperature.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following table provides solubility information for a representative DNA-PK inhibitor (CAS 20357-25-9) to serve as a guideline. Researchers should determine the precise solubility of this compound in their specific experimental systems.
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL | Recommended for preparing primary stock solutions. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low | Prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 444.53 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer for In Vitro Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, kinase assay buffer)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution and bring it to room temperature.
-
Perform a serial dilution of the DMSO stock to an intermediate concentration (e.g., 1 mM or 100 µM) using 100% DMSO.
-
For the final dilution into the aqueous buffer, add the inhibitor dropwise to the buffer while gently vortexing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your assay (typically ≤ 1%).
-
If precipitation is observed, consider the troubleshooting steps outlined in the FAQs, such as using a co-solvent or detergent. A common practice is to prepare the final dilution in a buffer containing a low percentage of a non-ionic detergent (e.g., 0.01% Tween-20).
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods unless their stability has been verified.
Visualizations
Caption: Simplified signaling pathway of DNA-PK in response to DNA double-strand breaks and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Identifying potential off-target effects of DNA-PK-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DNA-PK-IN-10. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known potency of this compound?
A1: this compound is an inhibitor of the DNA-dependent protein kinase (DNA-PK). It has been shown to inhibit the viability of MDA-MB-468 breast cancer cells with an IC50 of 11.2 nM.[1] In vivo studies have also demonstrated its ability to inhibit tumor growth in a mouse model with NCI-H1703 non-small cell lung cancer cells.[1]
Q2: Have the off-target effects of this compound been comprehensively characterized?
A2: As a relatively novel compound, a comprehensive public profiling of this compound against a broad panel of kinases and other proteins is not yet available. Identifying potential off-target effects is a critical step in validating experimental findings. Researchers should consider performing their own selectivity profiling or using orthogonal methods to confirm that the observed phenotype is due to the inhibition of DNA-PK.
Q3: What are the known functions of DNA-PK, the intended target of this compound?
A3: DNA-PK is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[2][3][4] Beyond DNA repair, DNA-PK is also involved in V(D)J recombination, telomere maintenance, transcription regulation, and the innate immune response.[2][3][5] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[6][7][8]
Q4: What are some potential off-target kinases for DNA-PK inhibitors in general?
A4: DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes other important signaling proteins like ATM, ATR, and mTOR.[3][4] Due to structural similarities in the ATP-binding pocket, inhibitors designed to target one PIKK member may exhibit cross-reactivity with others. For example, some dual inhibitors of DNA-PK and PI3K or mTOR have been developed.[9][10] It is advisable to test for activity against these related kinases.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed
You are observing a cellular phenotype that is not consistent with the known functions of DNA-PK.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm DNA-PK Target Engagement: In your experimental system, verify that this compound is inhibiting its intended target. This can be done by assessing the phosphorylation of known DNA-PK substrates.
-
Use a Structurally Unrelated DNA-PK Inhibitor: To confirm that the phenotype is due to DNA-PK inhibition, use a different, well-characterized DNA-PK inhibitor with a distinct chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a resistant mutant of DNA-PK to see if it reverses the observed phenotype.
-
Conduct Off-Target Profiling: If the phenotype persists and is suspected to be off-target, consider performing a kinase selectivity screen or proteome-wide target binding assay.
-
Issue 2: Discrepancy in Potency Across Different Cell Lines
The IC50 value of this compound in your cell line is significantly different from the published value.
-
Possible Cause 1: Cell Line-Specific Differences: The expression levels of DNA-PK, drug transporters, or compensatory signaling pathways can vary between cell lines, affecting inhibitor potency.
-
Troubleshooting Steps:
-
Quantify DNA-PK Expression: Compare the protein levels of DNA-PK in your cell line to those in a reference cell line (e.g., MDA-MB-468).
-
Assess Cell Permeability: Ensure the compound is reaching its intracellular target in your specific cell line.
-
-
Possible Cause 2: Experimental Conditions: Assay conditions such as cell density, incubation time, and the endpoint being measured can influence the apparent IC50.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure your experimental protocol is consistent and well-controlled.
-
Vary Incubation Time: Determine if the potency changes with different inhibitor treatment durations.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Data Source |
| DNA-PK | 11.2 (cell viability) | Not Available | MedChemExpress[1] |
| PI3Kα | To be determined | To be determined | |
| PI3Kβ | To be determined | To be determined | |
| PI3Kδ | To be determined | To be determined | |
| PI3Kγ | To be determined | To be determined | |
| mTOR | To be determined | To be determined | |
| ATM | To be determined | To be determined | |
| ATR | To be determined | To be determined | |
| Other Kinases | To be determined | To be determined |
Italicized entries represent potential off-targets to be experimentally determined.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for DNA-PK
This protocol is a general guideline for assessing the inhibitory activity of this compound against purified DNA-PK enzyme.
-
Prepare Reagents:
-
DNA-PK enzyme (human, native)
-
DNA-PK peptide substrate
-
DNA-PK Activation Buffer (containing calf thymus DNA)
-
Kinase Buffer (containing MgCl2, DTT)
-
ATP
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)
-
-
Assay Procedure:
-
Dilute the DNA-PK enzyme, peptide substrate, ATP, and this compound in Kinase Buffer.
-
In a 384-well plate, add the inhibitor or vehicle (DMSO).
-
Add the DNA-PK enzyme to the wells.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure ADP production according to the detection kit manufacturer's instructions (e.g., using ADP-Glo™).
-
Calculate IC50 values from the dose-response curve.[11]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to DNA-PK in intact cells.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at the desired concentration and another with vehicle (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble DNA-PK in the supernatant by Western blotting.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes DNA-PK.
-
Visualizations
Caption: On-target signaling pathway of this compound in NHEJ.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DNA-dependent protein kinase, DNA-PK: 10 years and no ends in sight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
How to assess the stability of DNA-PK-IN-10 in cell culture media
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of DNA-PK-IN-10 in cell culture media?
A1: Assessing the stability of this compound is crucial for the accurate interpretation of cell-based assay results.[1][2] Degradation of the compound over the course of an experiment can lead to an underestimation of its potency (e.g., IC50 values). Understanding the compound's half-life in your specific cell culture conditions ensures that the desired concentration is maintained throughout the experiment. Instability can be caused by factors like temperature, light exposure, and interaction with media components or serum proteins.[3]
Q2: What are the common methods to determine the stability of a small molecule like this compound in cell culture media?
A2: The most common and reliable methods for quantifying small molecule stability in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][4] These techniques can separate the parent compound from potential degradants and provide accurate quantification over time.[4] If you do not have access to a mass spectrometer, HPLC with UV detection can be a viable alternative, provided the compound has a suitable chromophore.[4]
Q3: What factors in the cell culture media can affect the stability of this compound?
A3: Several factors can influence compound stability, including:
-
pH of the media: Small molecules can be susceptible to hydrolysis at certain pH values.
-
Serum proteins: Non-specific binding to serum proteins, like albumin in Fetal Bovine Serum (FBS), can sometimes stabilize a compound, but can also reduce its free concentration available to cells.[1]
-
Cellular metabolism: If the experiment is conducted in the presence of cells, they can metabolize the compound, leading to its degradation.
-
Incubator conditions: Temperature (typically 37°C) and CO2 levels can also play a role in compound stability over extended periods.
Q4: How can I differentiate between degradation and non-specific binding to plasticware?
A4: This is a critical consideration. To assess non-specific binding, you can run a parallel experiment without cells. At each time point, not only should the media be sampled, but the remaining compound in the well should be extracted with a suitable organic solvent (e.g., acetonitrile/methanol) to quantify the total amount of compound recovered.[1] A decrease in the total recoverable amount of the compound over time in a cell-free system would suggest binding to the plasticware.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates. | Inconsistent pipetting of the compound or media. Uneven evaporation from wells. | Use calibrated pipettes and practice consistent technique. Ensure proper sealing of plates or use a humidified incubator to minimize evaporation. |
| Rapid loss of compound at the first time point. | Poor solubility of the compound in the media, leading to precipitation. Significant non-specific binding to the plate. | Visually inspect the media for any precipitate after adding the compound. Test the solubility of the compound in the media beforehand.[4] Consider using low-binding microplates. |
| No degradation observed, but no cellular effect. | The compound may be stable but not cell-permeable. The compound may be binding extensively to serum proteins, reducing the free concentration. | Assess cellular uptake of the compound using methods like LC-MS/MS on cell lysates.[1][2] Conduct stability and activity assays at different serum concentrations. |
| Inconsistent results between experiments. | Variation in media batches or serum lots. Differences in cell passage number or confluency. | Use the same batch of media and serum for a set of experiments. Standardize cell culture conditions, including passage number and seeding density. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC or LC-MS/MS
This protocol provides a general framework. Specific parameters such as the choice of analytical column, mobile phase, and mass spectrometry settings will need to be optimized for this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
96-well cell culture plates (low-binding plates recommended)
-
Calibrated pipettes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Acetonitrile or other suitable organic solvent for extraction
-
Milli-Q water
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing DNA-PK Inhibitor Toxicity in Normal Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The inhibitor "DNA-PK-IN-10" is not a widely recognized or standard nomenclature in published scientific literature. Therefore, this guide will use the well-characterized and potent DNA-PK inhibitor, NU7441 , as a representative compound to address the principles of minimizing toxicity in normal cells. The strategies and protocols described herein are broadly applicable to other selective DNA-PK inhibitors, but specific concentrations and effects may vary.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity of DNA-PK inhibitors in normal cells?
A1: The primary mechanism of toxicity is "on-target" toxicity. DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the main mechanism for repairing DNA double-strand breaks (DSBs) in all cells, including normal, healthy cells. By inhibiting DNA-PK, these compounds prevent the repair of naturally occurring or environmentally induced DSBs, leading to genomic instability and cell death. While cancer cells often have a higher reliance on specific DNA repair pathways, making them more susceptible, normal tissues are also affected, particularly those with a high rate of cell division.[1][2][3]
Q2: At what concentration does NU7441 typically show toxicity in normal human cells?
A2: The toxic concentration of NU7441 can vary depending on the cell type and the duration of exposure. For example, in normal human lung fibroblast (HFL1) cells, a concentration-dependent decrease in plating efficiency was observed, with significant toxicity at concentrations higher than 1 µM. A concentration of 0.3 µM was identified as being non-toxic in both normal and non-small cell lung cancer cells in one study.[4] It is crucial to determine the specific IC50 for each normal cell line used in your experiments.
Q3: Can DNA-PK inhibitors like NU7441 affect normal tissues in vivo?
A3: Yes. Preclinical studies with DNA-PK inhibitors have shown that they can sensitize normal tissues to the effects of radiation and chemotherapy. For instance, the DNA-PK inhibitor AZD7648 has been shown to radiosensitize normal tissues in mice, including the small intestine and oral mucosa.[1][3] This highlights the importance of carefully considering the therapeutic window and potential for normal tissue toxicity in any in vivo studies.
Q4: Are there strategies to protect normal cells from the toxic effects of DNA-PK inhibitors?
A4: Yes, several strategies are being explored to mitigate toxicity in normal cells. These include:
-
Targeted Delivery: Developing drug delivery systems that specifically target cancer cells, thereby reducing the exposure of normal tissues to the inhibitor.
-
Optimizing Dosing and Scheduling: Using the lowest effective concentration of the inhibitor and optimizing the timing of administration in combination with other therapies can help to widen the therapeutic window.[4]
-
Exploiting Differential Repair Pathways: Investigating whether specific cancer types have a greater dependency on DNA-PK for survival compared to normal tissues, a concept known as synthetic lethality, can guide patient selection.
-
Chemoprotective Agents: Research into agents that can selectively protect normal cells from the damaging effects of DNA-damaging agents and their sensitizers is an active area of investigation.
Q5: What are the key considerations for dissolving and storing NU7441?
A5: NU7441 is soluble in organic solvents like DMSO (approximately 12 mg/ml) and dimethylformamide (DMF) (approximately 1 mg/ml).[5] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve NU7441 in DMSO to make a concentrated stock solution and then dilute it with the aqueous buffer or culture medium of choice.[5] It is not recommended to store the aqueous solution for more than one day.[5] Stock solutions in DMSO should be stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High toxicity observed in normal control cells at expected non-toxic concentrations. | 1. Incorrect concentration calculation: Errors in dilution of the stock solution. 2. Cell line sensitivity: The specific normal cell line being used is highly sensitive to DNA-PK inhibition. 3. Prolonged exposure: The duration of the treatment is too long for the specific cell type. 4. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Verify calculations and re-prepare dilutions. Always use a fresh dilution from a validated stock. 2. Perform a dose-response curve for each new normal cell line to determine its specific sensitivity and establish a non-toxic working concentration. 3. Conduct a time-course experiment to determine the optimal, shortest effective exposure time. 4. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. |
| Inconsistent results between experiments. | 1. Inhibitor instability: The inhibitor has degraded due to improper storage or handling. 2. Cell culture variability: Differences in cell passage number, confluency, or growth phase. 3. Inconsistent plating density: Variation in the number of cells seeded per well/dish. | 1. Prepare fresh dilutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Use cells within a consistent passage number range. Seed cells at a consistent confluency and ensure they are in the exponential growth phase at the start of the experiment. 3. Carefully count and plate a consistent number of cells for each replicate and experiment. |
| Precipitation of the inhibitor in the cell culture medium. | 1. Poor solubility: The concentration of the inhibitor exceeds its solubility limit in the aqueous medium. 2. Interaction with media components: Components in the cell culture medium may be causing the inhibitor to precipitate. | 1. Lower the final concentration of the inhibitor. 2. First, dissolve the inhibitor in a small volume of DMSO and then add it to the medium with gentle mixing. 3. Visually inspect the medium for any signs of precipitation after adding the inhibitor and before adding it to the cells. |
Quantitative Data Summary
Table 1: Cytotoxicity of NU7441 in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | NU7441 Concentration | Result | Reference |
| HFL1 | Normal Human Lung Fibroblast | Clonogenic Survival | Plating Efficiency | > 1 µM | Decreased plating efficiency | [4] |
| HFL1 | Normal Human Lung Fibroblast | Clonogenic Survival | Plating Efficiency | 0.3 µM | Non-toxic | [4] |
| A549 | Human Non-small Cell Lung Cancer | Clonogenic Survival | Plating Efficiency | 0.3 µM | Non-toxic | [4] |
| H1299 | Human Non-small Cell Lung Cancer | Clonogenic Survival | Plating Efficiency | 0.3 µM | Non-toxic | [4] |
| SW620 | Human Colon Cancer (p53 mutant) | Clonogenic Survival | Survival | 1 µM | 93 ± 17% survival (non-toxic) | [6] |
| LoVo | Human Colon Cancer (p53 wild-type) | Clonogenic Survival | Survival | 1 µM | 113 ± 38% survival (non-toxic) | [6] |
| LoVo | Human Colon Cancer (p53 wild-type) | Growth Inhibition | GI50 | 0.52 µM | 50% growth inhibition | [6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of a DNA-PK Inhibitor using an MTT Assay
This protocol is for assessing the impact of a DNA-PK inhibitor on the metabolic activity of normal cells as an indicator of cell viability.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
DNA-PK inhibitor (e.g., NU7441) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the DNA-PK inhibitor in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Long-Term Survival with a Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with a DNA-PK inhibitor, providing a more stringent measure of cytotoxicity.
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
DNA-PK inhibitor (e.g., NU7441) dissolved in DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing 2 mL of complete medium. The exact number will need to be optimized for your cell line to yield approximately 50-150 colonies in the control wells.
-
Allow the cells to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare dilutions of the DNA-PK inhibitor in complete medium.
-
Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 10 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE/100)).
-
Plot the surviving fraction against the inhibitor concentration.
-
Visualizations
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the inhibitory action of NU7441.
Caption: A generalized experimental workflow for determining the cytotoxicity of a DNA-PK inhibitor in normal cells.
Caption: A logical troubleshooting guide for addressing unexpected toxicity of DNA-PK inhibitors in normal cell cultures.
References
- 1. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bioone.org [bioone.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DNA-PK promotes the mitochondrial, metabolic and physical decline that occurs during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSCLC cells demonstrate differential mode of cell death in response to the combined treatment of radiation and a DNA-PKcs inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of DNA-PK-IN-10
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of the DNA-PK inhibitor, DNA-PK-IN-10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
Note: The Certificate of Analysis for a similar compound, DNA-PK-IN-4, recommends storing the powder at -20°C and solutions at -80°C.[1] A research article also describes storing a similar DNA-PKcs inhibitor, NU7441, in DMSO at -80°C.[2] To minimize degradation, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of DNA-PK inhibitors.[2][3] Ensure the use of anhydrous, high-purity DMSO to minimize the introduction of water, which can promote compound degradation over time.
Q3: How can I be sure my stored this compound is still active?
A3: The activity of your stored this compound can be verified by performing a dose-response experiment in a relevant cell-based assay or an in vitro kinase assay. A decrease in the half-maximal inhibitory concentration (IC50) or a loss of expected biological effect may indicate degradation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Ensure the inhibitor has been stored correctly (see FAQs).2. Prepare fresh stock solutions from powder if degradation is suspected.3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.4. Protect the stock solution from light. |
| Incorrect Concentration | 1. Verify the initial weighing of the compound and the dilution calculations.2. Use a calibrated pipette for all dilutions.3. Perform a dose-response curve to determine the optimal working concentration. |
| Solubility Issues | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]2. Visually inspect the media for any signs of compound precipitation after dilution. |
| Cell Line Insensitivity | 1. Confirm that the target cell line expresses DNA-PK and that the pathway is active under your experimental conditions.2. Consider using a positive control cell line known to be sensitive to DNA-PK inhibition. |
Issue 2: Unexpected Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal, non-toxic working concentration.2. Titrate the inhibitor concentration to the lowest effective dose. |
| Solvent Toxicity | 1. Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (generally <0.5%).2. Include a vehicle-only (DMSO) control in all experiments to assess solvent effects. |
| Off-Target Inhibition | 1. Review literature for known off-target effects of similar DNA-PK inhibitors.2. Consider using a structurally different DNA-PK inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.
Materials:
-
DNA-PK enzyme
-
DNA-PK substrate peptide
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add DNA-PK enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the DNA-PK substrate peptide and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of this compound.
Protocol 2: Western Blotting for Phospho-DNA-PKcs (Ser2056)
This protocol allows for the assessment of this compound's ability to inhibit DNA-PK autophosphorylation in cells.
Materials:
-
Cell line of interest
-
DNA-damaging agent (e.g., etoposide, ionizing radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce DNA damage by treating with a DNA-damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total DNA-PKcs and the loading control to ensure equal protein loading.
Visualizations
Caption: Simplified signaling pathway of DNA-PK in response to DNA damage and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the efficacy of this compound using Western Blotting.
References
Technical Support Center: Interpreting Unexpected Results in DNA-PK-IN-10 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving DNA-PK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DNA-PK inhibitors?
DNA-dependent protein kinase (DNA-PK) is a crucial component of the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[1][2][3] The DNA-PK holoenzyme consists of the catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][4] Upon a DSB, the Ku heterodimer binds to the broken DNA ends and recruits DNA-PKcs.[2][5] This recruitment activates the kinase activity of DNA-PKcs, which then phosphorylates various downstream targets, including itself, to facilitate the repair process.[2][4][6] DNA-PK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation of its substrates, thereby blocking the NHEJ pathway.[7]
Q2: What are the expected cellular effects of inhibiting DNA-PK?
Inhibition of DNA-PK is expected to sensitize cells to DNA-damaging agents like ionizing radiation and certain chemotherapies (e.g., topoisomerase II inhibitors).[8][9][10][11] This is because the cells' ability to repair DSBs through NHEJ is compromised.[5] Consequently, one would expect to see an accumulation of DNA damage, often visualized by an increase in γH2AX foci, and a subsequent decrease in cell viability and proliferation.[12][13] In some cancer cells with deficiencies in other DNA repair pathways, DNA-PK inhibitors may show single-agent activity.[14]
Q3: Beyond DNA repair, what other cellular processes can be affected by DNA-PK inhibition?
DNA-PK has roles beyond DNA repair, and its inhibition can have broader cellular consequences. It is involved in the regulation of transcription, RNA processing, cell cycle progression, and the maintenance of telomeres.[4][6][15][16][17] For instance, DNA-PK can phosphorylate transcription factors and is involved in ribosome biogenesis.[4][16] Therefore, inhibiting DNA-PK might lead to unexpected changes in gene expression profiles or cell cycle distribution.[18]
Troubleshooting Guide
Unexpected Result 1: No or reduced sensitization to DNA-damaging agents.
Possible Cause 1: Cell line specific resistance.
-
Explanation: The cell line used may have a dependency on alternative DNA repair pathways, such as homologous recombination (HR), which can compensate for the inhibition of NHEJ. HR is most active in the S and G2 phases of the cell cycle.[2]
-
Troubleshooting Steps:
-
Verify Pathway Dependence: Assess the expression and activity of key HR proteins (e.g., RAD51, BRCA1).
-
Cell Cycle Analysis: Determine the cell cycle distribution of your cell line. Cells that are predominantly in G1 may be more reliant on NHEJ.
-
Alternative Inhibitors: Consider co-treatment with inhibitors of other DNA repair pathways, such as PARP inhibitors, which can create synthetic lethality in HR-deficient cells.[15]
-
Possible Cause 2: Poor inhibitor solubility or stability.
-
Explanation: Some DNA-PK inhibitors have been reported to have poor solubility and metabolic stability, which can lead to a lower effective concentration in your experiment than intended.[19][20]
-
Troubleshooting Steps:
-
Check Solubility Data: Refer to the manufacturer's data sheet for solubility information and recommended solvents. A newer inhibitor, DA-143, was developed to have improved solubility over older compounds like NU7441.[21]
-
Fresh Preparation: Always prepare fresh solutions of the inhibitor and avoid repeated freeze-thaw cycles.
-
Concentration Verification: If possible, use an analytical method to verify the concentration of your inhibitor stock solution.
-
Unexpected Result 2: Increased radioresistance or chemoresistance observed.
Possible Cause 1: Off-target effects of the inhibitor.
-
Explanation: At higher concentrations, some DNA-PK inhibitors may inhibit other kinases in the PI3K-related kinase (PIKK) family, such as mTOR and ATM, which can have complex and sometimes opposing effects on cell survival pathways.[15] For example, the dual DNA-PK/mTOR inhibitor CC-115 has been shown to inhibit tumor cell proliferation through both targets.[18] A study on the triple DNA-PK/PI3K/mTOR inhibitor PI-103 unexpectedly found it caused radioresistance in a DNA-PK-deficient glioblastoma cell line, possibly due to its effects on other pathways that led to reduced apoptosis.[22]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration that is selective for DNA-PK.
-
Selectivity Profiling: Consult literature or manufacturer data on the selectivity of your specific inhibitor. For example, DA-143 showed significant selectivity for DNA-PKcs over mTOR, PI3KΔ, and ATM.[12]
-
Verify Target Engagement: Use a Western blot to check for the inhibition of DNA-PK autophosphorylation (e.g., at Ser2056) as a direct marker of target engagement.[12][23]
-
Unexpected Result 3: Significant toxicity in the absence of DNA-damaging agents.
Possible Cause 1: Dependence of the cancer cell line on DNA-PK for survival.
-
Explanation: Some tumors exhibit a high level of genomic instability and become highly dependent on DNA repair pathways, including NHEJ, for their survival. In these cases, inhibiting DNA-PK alone can be sufficient to induce cell death.[5]
-
Troubleshooting Steps:
-
Genomic Profiling: Analyze the genomic profile of your cell line for mutations in other DNA repair genes (e.g., ATM, BRCA1/2) that might create a dependency on DNA-PK.
-
Lower Inhibitor Concentration: Titrate the inhibitor to a lower concentration that still effectively sensitizes to DNA damage but has minimal single-agent toxicity.
-
Possible Cause 2: Effects on other cellular processes.
-
Explanation: As DNA-PK is involved in processes like transcription and cell cycle regulation, its inhibition could be causing toxicity through these non-canonical functions.[4][16][17]
-
Troubleshooting Steps:
-
RNA-Seq Analysis: Perform RNA sequencing to identify changes in gene expression that could explain the observed toxicity.
-
Cell Cycle Analysis: Use flow cytometry to determine if the inhibitor is causing a lethal cell cycle arrest.
-
Data Presentation
Table 1: IC50 Values of Common DNA-PK Inhibitors
| Inhibitor | Target(s) | IC50 (DNA-PK) | Notes | Reference |
| NU7441 | DNA-PK | 14 nM | ATP-competitive inhibitor. | [12] |
| AZD7648 | DNA-PK | Potent and selective | Shows synthetic lethality with ATM knockout. | [11][14] |
| PI-103 | DNA-PK, PI3K, mTOR | 7.2 nM | Triple-target inhibitor. | [22][24] |
| CC-115 | DNA-PK, mTOR | - | Dual inhibitor. | [18][19] |
| DA-143 | DNA-PK | 2.5 nM | Improved solubility compared to NU7441. | [12] |
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay
This protocol is adapted from commercially available kinase assay kits.[12][25][26]
-
Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing DNA-PK reaction buffer, a biotinylated peptide substrate, and DNA-PK activation buffer (containing calf thymus DNA).
-
Pre-incubate: Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Add Inhibitor and Enzyme: Add the DNA-PK inhibitor (e.g., DNA-PK-IN-10) at various concentrations and the DNA-PK enzyme to the pre-warmed reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or part of a system like ADP-Glo™).
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 5-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a termination buffer.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a membrane, wash, and quantify the incorporated radioactivity using a liquid scintillation counter.[27]
-
Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a luminometer.[25][26]
-
Protocol 2: Cellular Assay for DNA Damage (γH2AX Foci Formation)
This protocol assesses the cellular response to DNA damage after treatment with a DNA-PK inhibitor and a DNA-damaging agent.[12][13]
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with the DNA-PK inhibitor for a specified time (e.g., 1-2 hours).
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., doxorubicin, etoposide) or expose the cells to ionizing radiation.
-
Incubate: Incubate the cells for a desired time period (e.g., 1-24 hours) to allow for DNA damage and repair processes to occur.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow this with a fluorescently-labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell nucleus. An increase in foci in the inhibitor-treated group compared to the control indicates inhibition of DNA repair.
Visualizations
Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ) and its inhibition.
Caption: A troubleshooting workflow for unexpected results in DNA-PK inhibitor experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Exploring AZD7648: A Targeted Therapy for DNA-PK Inhibition and Its Impact on Tumor Growth [synapse.patsnap.com]
- 15. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 17. DNA-PKcs, a player winding and dancing with RNA metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. jpp.krakow.pl [jpp.krakow.pl]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.biologists.com [journals.biologists.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. promega.com [promega.com]
- 26. DNA-PK Kinase Enzyme System [promega.com]
- 27. DNA-PK activity assay [bio-protocol.org]
How to control for batch-to-batch variability of DNA-PK-IN-10
Technical Support Center: DNA-PK Inhibitors
A Note on DNA-PK-IN-10: Comprehensive searches for "this compound" did not yield specific technical data. This suggests it may be a novel, internal, or less-documented compound. The following guide provides strategies to control for batch-to-batch variability using principles applicable to potent and selective small molecule kinase inhibitors, with specific examples referencing the well-characterized DNA-PK inhibitor, NU7441.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in small molecule inhibitors like DNA-PK inhibitors?
A1: Batch-to-batch variability in small molecule inhibitors can stem from several factors originating during synthesis and purification.[1][2][3] Key contributors include:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity and different impurity profiles. These impurities can have off-target effects or interfere with the primary compound's activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility, stability, and bioavailability.
-
Solvent Content: Residual solvents from the purification process can vary between batches and may impact experimental results.
-
Degradation: Improper storage and handling can lead to degradation of the compound, resulting in decreased potency.
Q2: How should I prepare and store stock solutions of DNA-PK inhibitors to minimize variability?
A2: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Storage Conditions: Store aliquots at -20°C or -80°C and protect them from light. Always refer to the manufacturer's specific storage recommendations.
Q3: How can I qualify a new batch of a DNA-PK inhibitor before starting my experiments?
A3: It is highly recommended to qualify each new batch to ensure consistency.
-
Identity and Purity Verification: Confirm the identity and purity of the new batch using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Potency Assessment: Determine the IC50 value of the new batch in a standardized in vitro kinase assay and compare it to the value obtained for previous batches. A significant deviation may indicate a problem with the new batch.
-
Solubility Check: Visually inspect the stock solution for any precipitation after preparation and thawing.
Summary of Key Properties and Handling of a Representative DNA-PK Inhibitor (NU7441)
| Property | Recommendation |
| Chemical Formula | C25H20N2O4S |
| Molecular Weight | 444.5 g/mol |
| Typical Purity | >98% (as determined by HPLC) |
| Solubility | Soluble in DMSO (e.g., up to 20 mM) |
| Stock Solution Prep | Prepare a 10 mM stock in anhydrous DMSO. |
| Storage | Store solid compound at -20°C. Store DMSO stock solutions in single-use aliquots at -20°C or -80°C.[4] |
| In-Use Stability | Avoid repeated freeze-thaw cycles of stock solutions. Protect from light. |
Troubleshooting Guide
This guide addresses common issues that may be related to batch-to-batch variability of DNA-PK inhibitors.
Problem 1: Inconsistent IC50 values between experiments.
| Possible Cause | Suggested Solution |
| Degradation of inhibitor stock solution. | Prepare fresh stock solutions from the solid compound. Ensure single-use aliquots are used to avoid freeze-thaw cycles. |
| Batch-to-batch variability in inhibitor potency. | Qualify each new batch by performing an initial IC50 determination and comparing it to previous batches. If a significant difference is observed, consider obtaining a new batch from the supplier. |
| Variability in assay conditions. [5][6] | Standardize all assay parameters, including enzyme and substrate concentrations, incubation times, and buffer components. Use a positive control inhibitor with a known IC50 to monitor assay performance. |
| Pipetting errors, especially with serial dilutions. [7] | Calibrate pipettes regularly. Use a fresh set of tips for each dilution step. Prepare a master mix for reagents where possible to minimize pipetting variability. |
Problem 2: Increased off-target effects or unexpected cellular phenotypes.
| Possible Cause | Suggested Solution |
| Presence of active impurities in the new batch. | Request a certificate of analysis (CoA) from the supplier for the new batch and compare the impurity profile to previous batches. If possible, use LC-MS to analyze the purity of the compound. |
| Cell line instability or genetic drift. | Use cells with a low passage number and perform regular cell line authentication. |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration range for inhibiting DNA-PK without causing significant off-target effects. |
| The observed phenotype is a true, but previously uncharacterized, on-target effect. | Consult the literature for known functions of DNA-PK.[8][9] Consider using a structurally different DNA-PK inhibitor to see if the same phenotype is observed. Knockdown or knockout of the DNA-PKcs gene (PRKDC) can also be used to validate that the phenotype is on-target. |
Logical Troubleshooting Workflow
Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay for IC50 Determination
This protocol is for determining the potency of a DNA-PK inhibitor using a radiometric assay format.
Materials:
-
Purified, active DNA-PK enzyme complex (DNA-PKcs and Ku70/80)
-
DNA-PK peptide substrate
-
Activated DNA (e.g., calf thymus DNA)
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
DNA-PK inhibitor (e.g., NU7441)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the DNA-PK inhibitor in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, activated DNA, and peptide substrate.
-
Add the diluted inhibitor to the reaction mixture. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Add the DNA-PK enzyme to initiate the pre-incubation. Incubate for 10 minutes at 30°C.
-
Start the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot to Assess DNA-PK Inhibition in Cells
This protocol measures the inhibition of DNA-PKcs autophosphorylation at Serine 2056, a marker of DNA-PK activation.[10]
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Complete cell culture medium
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
DNA-PK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DNA-PKcs (S2056) and anti-total DNA-PKcs
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the DNA-PK inhibitor for 1-2 hours. Include a vehicle control.
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-DNA-PKcs (S2056).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of S2056 phosphorylation at each inhibitor concentration.
Experimental Workflow Diagram
Workflow for in vitro and cell-based DNA-PK inhibitor assays.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[9][11][12][13]
DNA-PK signaling in the NHEJ pathway.
References
- 1. zaether.com [zaether.com]
- 2. blog.minitab.com [blog.minitab.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 10. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of DNA-PK Inhibitors: DNA-PK-IN-10 vs. NU7441
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as promising agents to potentiate the effects of DNA-damaging treatments such as radiotherapy and chemotherapy. This guide provides a detailed comparison of two notable DNA-PK inhibitors, DNA-PK-IN-10 and NU7441, offering a comprehensive overview of their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.
At a Glance: Key Quantitative Data
A direct comparison of the inhibitory activities of this compound and NU7441 is essential for researchers selecting a compound for their studies. The following table summarizes the available quantitative data for both inhibitors.
| Parameter | This compound | NU7441 (KU-57788) |
| Biochemical IC50 (DNA-PK) | Data not publicly available | 14 nM[1][2] |
| Cellular IC50 (DNA-PK inhibition) | 11.2 nM (MDA-MB-468 cells) | 300 nM (in cell lines)[3] |
| Cellular IC50 (pS2056-DNA-PKcs) | Data not publicly available | 405 nM (MCF7 cells) |
| Off-Target Kinase Inhibition (IC50) | Data not publicly available | mTOR: 1.7 µM[1] PI3K: 5 µM[1] ATM: >100 µM[4] ATR: >100 µM[4] |
Delving into the Mechanisms: How They Inhibit DNA-PK
Both this compound and NU7441 are small molecule inhibitors that target the catalytic subunit of DNA-PK (DNA-PKcs), a key player in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting the kinase activity of DNA-PKcs, these compounds prevent the phosphorylation of downstream targets, effectively stalling the repair process and leading to the accumulation of DNA damage, which can ultimately trigger cell death, particularly in cancer cells.
The DNA-PK Signaling Pathway and Inhibition
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of intervention for inhibitors like this compound and NU7441.
Evaluating Inhibitor Efficacy: A Guide to Experimental Protocols
To rigorously compare DNA-PK inhibitors, a series of well-defined experiments are necessary. Below are detailed protocols for key assays used to characterize the potency and cellular effects of compounds like this compound and NU7441.
In Vitro DNA-PK Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DNA-PK.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by DNA-PK. The amount of product formed is inversely proportional to the inhibitor's potency.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing DNA-PK enzyme, a biotinylated peptide substrate, and calf thymus DNA (to activate the kinase) in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound or NU7441) to the reaction mixture and pre-incubate.
-
Initiation: Start the kinase reaction by adding ATP mixed with a radioactive tracer (e.g., γ-[³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding a termination buffer.
-
Detection: Spot the reaction mixture onto a streptavidin-coated membrane that captures the biotinylated peptide substrate. Wash the membrane to remove unincorporated ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for DNA-PK Autophosphorylation
This assay assesses the inhibitor's ability to block DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at Serine 2056, a key marker of its activation.
Principle: Upon DNA damage, DNA-PKcs undergoes autophosphorylation. This can be detected using a phospho-specific antibody.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with the DNA-PK inhibitor for a specified time.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent, such as ionizing radiation (IR).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phospho-DNA-PKcs (Ser2056).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total DNA-PKcs as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total DNA-PKcs. Determine the IC50 value of the inhibitor in the cellular context.
Clonogenic Survival Assay
This assay evaluates the ability of an inhibitor to sensitize cancer cells to DNA-damaging agents, a key desired therapeutic effect.
Principle: This long-term assay measures the ability of single cells to proliferate and form colonies after treatment. A reduction in colony formation indicates decreased cell survival.
Protocol:
-
Cell Seeding: Plate a known number of cells in multi-well plates.
-
Treatment: Treat the cells with the DNA-PK inhibitor, the DNA-damaging agent (e.g., IR or a chemotherapeutic drug), or a combination of both.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Fixing and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. This data can be used to determine the dose-enhancement ratio of the inhibitor.
A Typical Experimental Workflow for Comparing Inhibitors
The following diagram outlines a logical workflow for the comprehensive comparison of DNA-PK inhibitors.
Discussion and Future Directions
NU7441 is a well-established and potent DNA-PK inhibitor with a significant body of literature supporting its use in preclinical research. Its activity and selectivity profile are well-documented, making it a reliable tool for studying the effects of DNA-PK inhibition.
This compound appears to be a highly potent inhibitor in cellular assays. However, a comprehensive public dataset on its in vitro potency and, crucially, its selectivity against other kinases, particularly those in the PI3K-like kinase (PIKK) family, is needed for a complete and objective comparison with NU7441. Researchers considering this compound for their studies should seek out the detailed biochemical data, potentially available in the associated patent literature (WO2023036156A1), to make an informed decision.
The choice between these two inhibitors will ultimately depend on the specific experimental context. For studies requiring a well-characterized inhibitor with known off-target effects, NU7441 is a strong candidate. If the primary goal is high cellular potency and the selectivity profile is either known from proprietary data or less critical for the specific application, this compound may be a viable option.
As the field of DNA damage response inhibitors continues to evolve, the development of even more potent and selective DNA-PK inhibitors is anticipated. Rigorous head-to-head comparisons using standardized experimental protocols will be essential for advancing the most promising candidates toward clinical application.
References
A Comparative Guide to DNA-PK Inhibitors in Cellular Radiosensitization: AZD7648 vs. DNA-PK-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the DNA-dependent protein kinase (DNA-PK): AZD7648 and DNA-PK-IN-10, with a focus on their potential to sensitize cancer cells to radiation therapy. This comparison is based on publicly available preclinical data.
Introduction to DNA-PK Inhibition and Radiosensitization
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1] By inhibiting DNA-PK, the repair of radiation-induced DNA damage is impaired, leading to an accumulation of lethal DSBs and enhancing the cytotoxic effect of radiation on tumor cells. This makes DNA-PK inhibitors promising agents for sensitizing cancers to radiotherapy.[2]
AZD7648: A Potent and Clinically Investigated Radiosensitizer
AZD7648 is a highly potent and selective, orally bioavailable inhibitor of DNA-PK.[3][4] It has been extensively evaluated in preclinical studies and is currently in clinical trials, both as a monotherapy and in combination with DNA-damaging agents, including radiation.[5]
Mechanism of Action
AZD7648 competitively inhibits the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), preventing the phosphorylation of downstream targets essential for the NHEJ pathway. This leads to persistent DNA damage and subsequent cell death in irradiated cancer cells.[4]
Preclinical Efficacy in Radiosensitization
In Vitro Studies:
AZD7648 has demonstrated significant radiosensitizing effects across various cancer cell lines. A common method to quantify this effect is the clonogenic survival assay, from which a Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) can be calculated. Higher values indicate greater radiosensitization.
| Cell Line | Inhibitor Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Metric | Value | Reference |
| MC38 (murine colon adenocarcinoma) | 1 µM | N/A | DEF37 | 2.02 | [3] |
| MC38 (murine colon adenocarcinoma) | 100 nM | N/A | DEF37 | 1.07 | [3] |
| SCCVII (murine squamous cell carcinoma) | Not Specified | N/A | SER10 | 2.5 | [4] |
In Vivo Studies:
In animal models, the combination of AZD7648 and radiation has been shown to cause significant tumor growth delay and even tumor regression.
| Tumor Model | Animal Model | AZD7648 Dose | Radiation Regimen | Outcome | Reference |
| FaDu (human head and neck cancer xenograft) | Mouse | 3, 10, 30, 100 mg/kg | 10 Gy | Dose-dependent increase in time to tumor volume doubling | [6] |
| MC38 (syngeneic) | Mouse | 75 mg/kg | 2 Gy daily for 5 days | Induced complete tumor regressions | [3][7] |
| SCCVII (syngeneic) | Mouse | 75 mg/kg | Not Specified | Significant tumor radiosensitization | [4] |
This compound: A Preclinical DNA-PK Inhibitor
This compound is described as a DNA-PK inhibitor. However, publicly available information on this compound is limited, with the primary source being a patent application (WO2023036156A1) and supplier information.
Mechanism of Action
As a designated DNA-PK inhibitor, this compound is presumed to function by inhibiting the catalytic activity of DNA-PKcs.
Preclinical Data
The available data for this compound primarily relates to its effect on cancer cell viability.
| Cell Line | Assay | IC50 | Reference |
| MDA-MB-468 (human breast cancer) | Cell Viability | 11.2 nM | (Cited from patent WO2023036156A1 by supplier) |
Radiosensitization Data: To date, there is no publicly available data on the efficacy of this compound as a radiosensitizer in either in vitro or in vivo models.
Comparison Summary
| Feature | AZD7648 | This compound |
| Target | DNA-PK | DNA-PK |
| Potency (Biochemical IC50) | ~0.6 nM | Not Publicly Available |
| Cellular Potency | Inhibits DNA-PK autophosphorylation with an IC50 of 92 nM in A549 cells[8] | Cell viability IC50 of 11.2 nM in MDA-MB-468 cells |
| Radiosensitization (In Vitro) | Well-documented, with significant SER/DEF values | No Publicly Available Data |
| Radiosensitization (In Vivo) | Demonstrated efficacy in multiple tumor models | No Publicly Available Data |
| Clinical Development | In clinical trials | Preclinical |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the DNA-PK signaling pathway in the context of radiation-induced DNA damage and a general experimental workflow for evaluating a novel DNA-PK inhibitor as a radiosensitizer.
Caption: DNA-PK signaling pathway in response to radiation and its inhibition.
Caption: General experimental workflow for evaluating radiosensitizers.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell reproductive viability.
Protocol Outline:
-
Cell Seeding: Plate cells at various densities in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the DNA-PK inhibitor at various concentrations for a specified time (e.g., 1-2 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like 10% formalin and stain with 0.5% crystal violet. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose and fit the data to a linear-quadratic model. The Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) is calculated by comparing the radiation dose required to achieve a certain level of survival (e.g., 37% or 10%) with and without the inhibitor.[3][9]
In Vivo Tumor Growth Delay Study
This experiment evaluates the effect of the inhibitor and radiation on tumor growth in an animal model.
Protocol Outline:
-
Tumor Implantation: Implant tumor cells (xenograft or syngeneic) subcutaneously into the flank of immunocompromised or immunocompetent mice, respectively.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment Groups: Randomize mice into treatment groups: vehicle control, inhibitor alone, radiation alone, and inhibitor plus radiation.
-
Dosing and Irradiation: Administer the DNA-PK inhibitor (e.g., orally) at a specified time before localized tumor irradiation. The treatment may be a single dose or a fractionated regimen.
-
Tumor Measurement: Measure tumor volume (e.g., with calipers) two to three times per week.
-
Endpoint: Continue the study until tumors reach a predetermined endpoint volume (e.g., 1000-2000 mm³) or for a specified duration. Monitor animal body weight and general health as a measure of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. The primary endpoint is often the time for tumors to reach a specific volume (e.g., four times the initial volume), and the tumor growth delay is the difference in this time between treatment groups.[6][8]
γH2AX Foci Formation Assay
This assay is used to quantify DNA double-strand breaks. γH2AX is a phosphorylated form of the histone H2AX, which accumulates at sites of DSBs.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the inhibitor and/or radiation.
-
Fixation and Permeabilization: At various time points after treatment, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.25% Triton X-100) to allow antibody access.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images of the nuclei.
-
Quantification: Count the number of distinct fluorescent foci within each nucleus. An increase in the number of γH2AX foci indicates a higher level of DNA damage. The persistence of these foci over time can indicate impaired DNA repair.[10]
Conclusion
AZD7648 is a well-characterized, potent DNA-PK inhibitor with substantial preclinical evidence supporting its role as a radiosensitizer, and it is currently undergoing clinical evaluation. In contrast, this compound is a preclinical compound with limited publicly available data. While it shows activity in cell viability assays, its potential as a radiosensitizer remains to be determined. For researchers in the field, AZD7648 serves as a benchmark for a potent and selective DNA-PK inhibitor with demonstrated radiosensitizing properties. Further studies are required to elucidate the full potential of this compound and to allow for a direct comparison of its radiosensitizing efficacy with agents like AZD7648.
References
- 1. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitisation of SCCVII tumours and normal tissues in mice by the DNA-dependent protein kinase inhibitor AZD7648 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Head-to-Head Comparison of DNA-PK Inhibitors in Non-Small Cell Lung Cancer
A Comprehensive Guide for Researchers and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) has emerged as a critical target in oncology, particularly for enhancing the efficacy of DNA-damaging therapies in non-small cell lung cancer (NSCLC). As a key component of the non-homologous end joining (NHEJ) pathway, DNA-PK is integral to the repair of DNA double-strand breaks (DSBs), a common mechanism of action for radiotherapy and many chemotherapeutic agents. Inhibition of DNA-PK can prevent cancer cells from repairing this damage, leading to increased cell death and improved treatment outcomes. This guide provides a head-to-head comparison of four prominent DNA-PK inhibitors that have been investigated in the context of NSCLC: M3814 (Nedisertib), NU7441, PI-103, and VX-984.
Performance Comparison of DNA-PK Inhibitors in NSCLC
Direct head-to-head comparative studies of these four inhibitors in the same NSCLC cell lines under identical experimental conditions are limited in the published literature. However, by collating data from various preclinical studies, we can construct a comparative overview of their performance. The following tables summarize the available quantitative data for each inhibitor. It is crucial to note that the experimental conditions, such as the specific NSCLC cell lines, combination treatments, and assay endpoints, vary between studies, which should be considered when interpreting these data.
| Inhibitor | Target(s) | Biochemical IC50 (DNA-PK) | Cellular IC50 (NSCLC Cell Line) | Combination Synergy | Reference |
| M3814 (Nedisertib) | DNA-PK | Not explicitly reported in NSCLC studies | Not explicitly reported for DNA-PK inhibition; enhances chemotherapy cytotoxicity | Synergistic with paclitaxel and etoposide in A549, H460, and H1703 cells.[1][2] | [1][2] |
| NU7441 | DNA-PK | 14 nM[3] | 0.8 µM (Cell growth inhibition in A549)[4] | Synergistic with topoisomerase inhibitors (amrubicin, irinotecan) and radiation in A549 and H1299 cells.[4][5] | [3][4][5] |
| PI-103 | DNA-PK, PI3K, mTOR | 2 nM[6][7] | Not explicitly reported for DNA-PK inhibition; H460 cells more sensitive than A549.[8] | Potentiates the effect of osimertinib.[9] | [6][7][8][9] |
| VX-984 | DNA-PK | Potent and selective | Not explicitly reported in NSCLC cell lines | Enhances the cytotoxic effects of ionizing radiation in NSCLC cell lines.[10] | [10] |
Table 1: Comparative Efficacy of DNA-PK Inhibitors in NSCLC. IC50 values and synergistic effects are compiled from various preclinical studies. Direct comparison is limited by differing experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the DNA-PK signaling pathway and a general workflow for evaluating DNA-PK inhibitors.
Caption: DNA-PK Signaling in Non-Homologous End Joining (NHEJ).
Caption: General experimental workflow for evaluating DNA-PK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies for key experiments are provided below, based on protocols described in the cited literature.
Cell Viability Assay (CCK-8) for M3814
This protocol is adapted from studies evaluating the chemosensitizing effect of M3814.[1]
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, etoposide) with or without a fixed concentration of M3814 (e.g., 5 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and combination index (CI) to determine synergy.
Western Blot for Phospho-DNA-PKcs (p-DNA-PKcs) with NU7441
This protocol is based on methods used to assess the inhibition of DNA-PK activity by NU7441.[4]
-
Cell Treatment: Treat NSCLC cells (e.g., A549) with the DNA-damaging agent (e.g., topoisomerase inhibitor or radiation) in the presence or absence of NU7441 (e.g., 10 µM) for the desired time.
-
Protein Extraction: Lyse the cells and extract nuclear proteins using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-DNA-PKcs (Ser2056).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo NSCLC Xenograft Model with VX-984 and Radiation
This generalized protocol is based on preclinical studies evaluating the radiosensitizing effects of DNA-PK inhibitors.[11][12]
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, VX-984 alone, radiation alone, and VX-984 plus radiation.
-
Drug Administration: Administer VX-984 orally at a predetermined dose and schedule.
-
Irradiation: Irradiate the tumors with a specified dose of ionizing radiation.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the experiment until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Analyze tumor growth delay and survival curves to assess efficacy.
Clonogenic Survival Assay with PI-103
This protocol is a standard method for assessing the long-term reproductive viability of cells after treatment.[13][14]
-
Cell Seeding: Seed a known number of NSCLC cells into 6-well plates. The number of cells seeded will depend on the expected survival rate for each treatment condition.
-
Treatment: After allowing the cells to attach overnight, treat them with PI-103 at various concentrations, with or without a DNA-damaging agent.
-
Incubation: Incubate the cells for a period sufficient to form colonies (typically 10-14 days).
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of the inhibitor on cell survival.
Conclusion
The DNA-PK inhibitors M3814, NU7441, PI-103, and VX-984 have all demonstrated promising preclinical activity in NSCLC models, primarily by sensitizing cancer cells to DNA-damaging agents. While a direct, comprehensive head-to-head comparison is not yet available, the existing data suggest that all four inhibitors effectively target the DNA-PK pathway and enhance the efficacy of chemotherapy and radiotherapy. NU7441 and PI-103 have well-defined biochemical IC50 values, highlighting their potency. M3814 and VX-984 have shown significant synergistic effects in combination therapies. The choice of inhibitor for further investigation may depend on the specific therapeutic combination being considered, the genetic background of the tumor, and the desired selectivity profile. Further studies directly comparing these agents under standardized conditions are warranted to definitively establish their relative performance and guide clinical development in NSCLC.
References
- 1. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NSCLC cells demonstrate differential mode of cell death in response to the combined treatment of radiation and a DNA-PKcs inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of DNA-PK and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of inhibitors targeting DNA-dependent protein kinase (DNA-PK) and Poly (ADP-ribose) polymerase (PARP) represents a promising strategy in cancer therapy. This guide provides a comprehensive comparison of the synergistic effects observed when combining DNA-PK inhibitors with PARP inhibitors, supported by experimental data and detailed protocols. While specific data for DNA-PK-IN-10 in combination with PARP inhibitors is not publicly available, this guide draws on data from structurally and functionally similar DNA-PK inhibitors to provide a valuable comparative overview.
Mechanism of Synergy: A Dual Assault on DNA Repair
Cancer cells rely on a network of DNA damage response (DDR) pathways to survive and proliferate. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] PARP inhibitors block this process, leading to the accumulation of SSBs which can collapse replication forks and generate more toxic double-strand breaks (DSBs).[1][2][3]
In cells with competent homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in tumors with HR deficiencies (e.g., BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality.[1]
DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, a major route for repairing DSBs.[4][5] By inhibiting DNA-PK, the primary pathway for repairing the DSBs induced by PARP inhibition is blocked. This dual inhibition of two critical and distinct DNA repair pathways leads to a significant accumulation of unrepaired DNA damage, ultimately triggering cell cycle arrest and apoptosis, and resulting in a potent synergistic anti-tumor effect.[6][7][8]
Comparative Performance: DNA-PK and PARP Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of combining DNA-PK inhibitors with PARP inhibitors in various cancer cell lines.
Table 1: Synergistic Reduction in Cell Proliferation
| Cancer Type | Cell Line | DNA-PK Inhibitor (Concentration) | PARP Inhibitor (Concentration) | % Proliferation Inhibition (Combination) | % Proliferation Inhibition (DNA-PKi alone) | % Proliferation Inhibition (PARPi alone) | Citation |
| Head and Neck Squamous Cell Carcinoma | UM-SCC1 | NU7441 | Olaparib | 60.7% | No significant reduction | No significant reduction | [6][7] |
| Head and Neck Squamous Cell Carcinoma | UM-SCC6 | NU7441 | Olaparib | 78% | No significant reduction | No significant reduction | [6][7] |
| Pancreatic Ductal Adenocarcinoma (ATM-deficient) | AKC | CC-115 | Olaparib | Synergistic dose reduction by 5-10 times for each agent | - | - | [9] |
Table 2: Comparative IC50 Values of DNA-PK and PARP Inhibitors
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
| Inhibitor Class | Inhibitor | Target | Representative IC50 Range | Citations |
| DNA-PK Inhibitors | NU7441 | DNA-PK | 14 nM | [10] |
| CC-115 | DNA-PK, mTOR | 13 nM (DNA-PK) | [4] | |
| AZD7648 | DNA-PK | 0.6 nM | [11] | |
| PARP Inhibitors | Olaparib | PARP1/2 | 1-10 nM (enzymatic), µM range (cellular) | [6][12] |
| Rucaparib | PARP1/2 | 0.2-0.3 nM (enzymatic) | [12] | |
| Talazoparib | PARP1/2 | ~0.2 nM (enzymatic) | [12] | |
| Veliparib | PARP1/2 | 2-4 nM (enzymatic) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the synergy between DNA-PK and PARP inhibitors.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of the DNA-PK inhibitor, PARP inhibitor, and their combination for 72 hours.[1] Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, representing long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.[15]
-
Drug Treatment: Treat the cells with the inhibitors for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days until visible colonies form.[16]
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.[16]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Treat cells with the inhibitors for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[17]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot for γH2AX (a DNA Damage Marker)
This technique is used to detect the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Protein Extraction: Treat cells with inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for γH2AX, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[5]
-
Data Analysis: Quantify the band intensity to determine the relative levels of γH2AX.
Conclusion
The combination of DNA-PK and PARP inhibitors demonstrates significant synergistic anti-tumor activity in preclinical models. By targeting two key DNA repair pathways, this combination strategy leads to an overwhelming accumulation of DNA damage, resulting in enhanced cancer cell death. The provided data and protocols offer a framework for researchers to further investigate this promising therapeutic approach. Future studies are warranted to explore the efficacy of this combination in a broader range of cancer types and to identify predictive biomarkers for patient selection. The development of novel and potent DNA-PK inhibitors, such as this compound, will be crucial in advancing this strategy towards clinical application.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Comparative In Vivo Efficacy of DNA-PK Inhibitors: A Head-to-Head Analysis of M3814 (Nedisertib), AZD7648, and VX-984 (M9831)
A comprehensive guide for researchers and drug development professionals on the preclinical in vivo performance of leading DNA-dependent protein kinase (DNA-PK) inhibitors. This report details their efficacy in tumor growth inhibition, outlines experimental methodologies, and visualizes key biological pathways and study designs.
While the specific inhibitor DNA-PK-IN-10 lacks publicly available in vivo efficacy data, this guide provides a comparative analysis of three prominent, well-documented DNA-PK inhibitors: M3814 (nedisertib), AZD7648, and VX-984 (M9831). These inhibitors have demonstrated significant potential in preclinical cancer models, primarily as sensitizing agents for radiotherapy and chemotherapy.
Data Presentation: In Vivo Efficacy at a Glance
The following table summarizes the key in vivo efficacy data for M3814, AZD7648, and VX-984, extracted from various preclinical studies. The data highlights their ability to enhance the effects of DNA-damaging agents in different cancer models.
| Inhibitor | Cancer Model | Combination Therapy | Key Efficacy Outcomes | Animal Model | Dosing Regimen |
| M3814 (Nedisertib) | Pancreatic Cancer (mT4) | 8 Gy Irradiation | Significant tumor growth delay and increased tumor volume doubling time compared to radiation alone.[1] | C57BL/6 Mice | 25 mg/kg, oral gavage, 1 hour before irradiation and daily for 4 subsequent days.[1] |
| Head and Neck Squamous Cell Carcinoma (FaDu Xenograft) | Fractionated Irradiation (2 Gy/fraction, 5 days/week for 6 weeks) | Complete tumor regression.[2] | Nude Mice | 25 and 50 mg/kg.[2] | |
| AZD7648 | Soft-Tissue Sarcoma (PDX models) | Doxorubicin | Significantly higher tumor growth inhibition compared to each agent alone.[3] | Patient-Derived Xenograft (PDX) Mice | Not specified in abstract. |
| Soft-Tissue Sarcoma (UPS model) | Fractionated Irradiation | Enhanced response to radiation.[3] | In vivo model of UPS | Not specified in abstract. | |
| Colorectal Cancer (MC38) | Radiotherapy (2Gy x 5) | Induced complete tumor regressions in a significant proportion of mice.[4] | C57BL/6 Mice | 75 mg/kg.[4] | |
| VX-984 (M9831) | Glioblastoma (U251 and NSC11 Orthotopic Xenografts) | 3 Gy Irradiation | Significantly increased survival of mice compared with radiation alone.[5] | Mice with orthotopic brain tumor xenografts | 0-50 mg/kg, oral gavage, twice a day for 2 days.[6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams were generated.
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols based on the reviewed literature for assessing the efficacy of DNA-PK inhibitors.
General In Vivo Efficacy Study Protocol
-
Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., FaDu, U251) or murine cancer cell lines (e.g., MC38, mT4) are cultured under standard conditions.
-
Immunocompromised (e.g., nude) or immunocompetent (e.g., C57BL/6) mice, typically 6-8 weeks old, are used for tumor implantation. For orthotopic models, cells are implanted in the tissue of origin (e.g., brain for glioblastoma).
-
-
Tumor Implantation and Growth Monitoring:
-
A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.
-
Tumor growth is monitored regularly using calipers to measure tumor volume, calculated using the formula: (Length x Width^2) / 2.
-
-
Drug Formulation and Administration:
-
DNA-PK inhibitors are formulated in appropriate vehicles (e.g., 0.5% methylcellulose).
-
Administration is typically via oral gavage at specified doses and schedules (e.g., daily, twice daily).
-
-
Combination with Radiotherapy:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Irradiation is delivered locally to the tumor using a dedicated animal irradiator. Dosing can be a single high dose or fractionated lower doses.
-
The inhibitor is typically administered a short time (e.g., 1 hour) before irradiation to ensure peak plasma concentrations coincide with radiation delivery.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study, and the delay in tumor growth in treated groups is compared to the control group.
-
Survival Analysis: In some studies, particularly with orthotopic models, the primary endpoint is the overall survival of the animals.
-
Pharmacodynamic (PD) Analysis: Tumor and/or surrogate tissues can be collected at specific time points to assess target engagement, often by measuring the phosphorylation of DNA-PK substrates.
-
Conclusion
M3814 (nedisertib), AZD7648, and VX-984 (M9831) have all demonstrated compelling in vivo efficacy as DNA-PK inhibitors, primarily by enhancing the anti-tumor effects of radiotherapy and certain chemotherapies. Their ability to induce tumor regression and improve survival in various preclinical models underscores the therapeutic potential of targeting the DNA-PK pathway. While direct comparisons are challenging due to variations in experimental design across studies, the collective evidence strongly supports their continued investigation in clinical settings. The lack of available in vivo data for this compound prevents its inclusion in this direct comparison and highlights the need for further research to characterize its preclinical profile. Researchers are encouraged to consult the primary literature for detailed protocols and data specific to their models of interest.
References
- 1. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PK Inhibitor [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Selectivity of DNA-PK Inhibitors: A Comparative Analysis of DNA-PK-IN-10 and Wortmannin
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of their investigations. This guide provides a detailed comparison of the selectivity profiles of DNA-PK-IN-10 and the well-established inhibitor, wortmannin, supported by experimental data and methodologies.
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1][2] Its central role in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology.[1][2] Both this compound and wortmannin are known inhibitors of DNA-PK, but their selectivity across the kinome differs significantly.
Selectivity Profile Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and wortmannin against a panel of kinases, providing a quantitative measure of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Wortmannin IC50 (nM) |
| DNA-PK | Data not publicly available | 16 - 120[1][3][4] |
| PI3K | Data not publicly available | 1.9 - 3[3][5][6] |
| ATM | Data not publicly available | 150[3] |
| PLK1 | Data not publicly available | 5.8[5] |
| PLK3 | Data not publicly available | 48[5] |
| MLCK | Data not publicly available | 1900[6] |
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its biological effects. Below are detailed methodologies for key experiments used to assess the selectivity of kinase inhibitors like this compound and wortmannin.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radioactive phosphate from ATP to a substrate peptide by the kinase.
Workflow:
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. stemcell.com [stemcell.com]
Benchmarking DNA-PK-IN-10 against the latest generation of DNA-PK inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of DNA-PK inhibitors, comparing an established reference compound, here represented by the well-characterized inhibitor NU7441, against the latest generation of highly potent and selective inhibitors: AZD7648, M3814 (Nedisertib/Peposertib), and VX-984 (M9831). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) research.
Introduction to DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] In many cancers, an over-reliance on DNA-PK for survival makes it a prime therapeutic target.[2][4] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][5] This guide evaluates the performance of a representative first-generation inhibitor against the newest compounds that have entered clinical development.
Data Presentation: Quantitative Comparison of DNA-PK Inhibitors
The following table summarizes the biochemical potency (IC50) and cellular activity of the compared DNA-PK inhibitors. Lower IC50 values indicate higher potency.
| Compound | Type | DNA-PK IC50 (Biochemical Assay) | Cellular DNA-PK Autophosphorylation Inhibition IC50 | Key Selectivity Notes |
| NU7441 | First-Generation | 14 nM[5] | 405 nM (in MCF7 cells)[6] | Over 100-fold selectivity against mTOR and PI3K.[3] |
| AZD7648 | Latest-Generation | 0.6 nM[7][8] | 92 nM (in A549 cells)[8] | Over 100-fold selective against 396 other kinases, including PI3Kα, PI3Kδ, PI3Kγ, ATM, ATR and mTOR.[7][8] |
| M3814 (Nedisertib) | Latest-Generation | <3 nM[5] | Not explicitly stated, but inhibits autophosphorylation at 0.1–1 μM.[9] | Highly selective, with IC50 values below 1 μM for only eight out of 284 other kinases tested.[9] |
| VX-984 (M9831) | Latest-Generation | Not explicitly stated in provided results. | Inhibits radiation-induced DNA-PKcs phosphorylation at 250-500 nM. | Orally active and can penetrate the blood-brain barrier.[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of standard protocols used to characterize DNA-PK inhibitors.
Biochemical IC50 Determination Assay
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of purified DNA-PK by 50%.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the DNA-PK enzyme. The amount of product (ADP or phosphorylated peptide) is then quantified.
-
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., based on p53)
-
ATP (often radiolabeled with ³²P, or used in a system that detects ADP)
-
Activating DNA (e.g., linearized plasmid DNA)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test inhibitors at a range of concentrations
-
Detection reagents (e.g., for luminescence-based ADP detection or scintillation counting for ³²P)
-
-
Procedure:
-
The DNA-PK enzyme and activating DNA are pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
The kinase reaction is initiated by the addition of the ATP and peptide substrate mix.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is stopped (e.g., by adding a strong acid).
-
The amount of product is quantified. For example, in the ADP-Glo™ Kinase Assay, remaining ATP is depleted, and the generated ADP is converted to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular DNA-PK Autophosphorylation Inhibition Assay
This cell-based assay measures an inhibitor's ability to block the autophosphorylation of DNA-PKcs at a specific site (e.g., Ser2056) in response to DNA damage.
-
Assay Principle: Cells are treated with a DNA-damaging agent to induce DNA-PK activation. The level of phosphorylated DNA-PKcs is then measured, typically by Western blot or immunofluorescence, in the presence and absence of the inhibitor.
-
Materials:
-
Cancer cell line (e.g., A549, MCF7)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., ionizing radiation (IR), etoposide)
-
Test inhibitors at a range of concentrations
-
Lysis buffer for protein extraction
-
Antibodies: primary antibody against phospho-DNA-PKcs (e.g., pS2056) and a primary antibody for total DNA-PKcs or a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence).
-
-
Procedure:
-
Cells are cultured to a suitable confluency.
-
Cells are pre-treated with various concentrations of the DNA-PK inhibitor for a specified time (e.g., 1 hour).
-
DNA damage is induced (e.g., by exposing cells to a specific dose of IR).
-
After a short incubation period to allow for DNA-PK activation, the cells are harvested and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with the primary antibody against phospho-DNA-PKcs, followed by the appropriate secondary antibody. The signal is detected.
-
The membrane is then stripped and re-probed for total DNA-PKcs or a loading control to normalize the data.
-
The intensity of the bands is quantified, and the IC50 for the inhibition of autophosphorylation is calculated.
-
In Vivo Xenograft Efficacy Study
This protocol assesses the ability of a DNA-PK inhibitor to enhance the anti-tumor effects of radiotherapy in a living organism.
-
Assay Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the DNA-PK inhibitor, radiation, or a combination of both. Tumor growth is monitored over time to evaluate the efficacy of the treatments.
-
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line for implantation (e.g., FaDu, NCI-H460)
-
Matrigel (optional, to aid tumor establishment)
-
DNA-PK inhibitor formulated for in vivo administration (e.g., oral gavage)
-
A source of localized ionizing radiation
-
Calipers for tumor measurement
-
-
Procedure:
-
A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into different treatment groups (e.g., vehicle control, inhibitor alone, radiation alone, combination of inhibitor and radiation).
-
The inhibitor is administered according to a defined schedule (e.g., daily oral gavage).
-
The radiation treatment is delivered to the tumor site, often in fractionated doses to mimic clinical regimens.
-
Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
-
The study is continued until tumors in the control group reach a predetermined size or for a specified duration.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition and regressions in the different treatment groups.
-
Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: DNA-PK activation and the NHEJ pathway.
General Experimental Workflow for DNA-PK Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of DNA-PK inhibitors.
References
- 1. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
